5-Oxo-1-phenylpyrrolidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBXQOVVLUGZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Oxo-1-phenylpyrrolidine-3-carboxamide chemical structure and properties
Structural Characterization, Synthesis, and Pharmacological Applications[1]
Executive Summary
The 5-oxo-1-phenylpyrrolidine-3-carboxamide scaffold represents a critical heterocyclic core in medicinal chemistry, serving as a versatile pharmacophore for antimicrobial, antitubercular, and neuroprotective drug discovery.[1] Derived from the condensation of itaconic acid and aniline , this moiety features a
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and structure-activity relationships (SAR), specifically focusing on its role as an InhA inhibitor (antitubercular) and a biofilm-disrupting antimicrobial agent.
Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8]
The core structure consists of a 5-membered lactam ring. The numbering convention assigns the nitrogen atom as position 1, the carbonyl carbon as position 5 (or 2, depending on nomenclature priority, but "5-oxo" implies the ketone is at 5 relative to the substituent), and the carboxamide at position 3.
Note on Nomenclature: The parent scaffold is often synthesized as the carboxylic acid (CAS 39629-86-2) and subsequently converted to various carboxamides (primary amides, hydrazides, or substituted amides).
1.1 Core Compound Data
| Property | Detail |
| IUPAC Name | This compound |
| Common Precursor | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid |
| Precursor CAS | 39629-86-2 (Acid form) |
| Molecular Formula | |
| Molecular Weight | ~204.23 g/mol (Amide) / 205.21 g/mol (Acid) |
| Chiral Center | Position |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 2 (Lactam C=O, Amide C=O) |
1.2 Physical Characteristics[11]
-
Appearance: White to off-white crystalline solid.
-
Melting Point:
-
Acid Precursor: 192–193 °C (also reported as 237–238 °C for specific polymorphs/derivatives).
-
Amide Derivatives: Generally 170–240 °C depending on
-substitution.
-
-
Solubility:
-
High: DMSO, DMF, Methanol (hot).
-
Moderate: Ethanol, Acetone.
-
Low: Water, Hexane, Diethyl ether.
-
Synthetic Methodologies
The industrial and laboratory standard for synthesizing this scaffold is the Itaconic Acid Route . This pathway is favored for its atom economy, use of renewable biomass-derived starting materials (itaconic acid), and solvent-free or aqueous conditions.
2.1 Synthesis Pathway (Graphviz Visualization)
Caption: Step-wise synthesis from Itaconic acid to the final Carboxamide derivative via the carboxylic acid intermediate.
2.2 Detailed Experimental Protocol
Step 1: Synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid
-
Reagents: Itaconic acid (0.75 mol), Aniline (0.5 mol), Water (100 mL).
-
Procedure:
-
Combine reagents in a round-bottom flask.
-
Reflux the mixture for 12 hours. The reaction proceeds via the formation of N-phenylitaconamic acid followed by intramolecular aza-Michael addition/cyclization.
-
Work-up: Acidify the mixture with 5% HCl (100 mL) and stir for 5 minutes.
-
Cool the solution to precipitate the product.
-
Filter the white crystalline solid and wash with cold water.
-
Purification: Dissolve in 5% NaOH, filter to remove insoluble impurities, and re-precipitate by acidifying the filtrate to pH 5 with HCl.
-
Yield: ~96%.
-
Step 2: Conversion to Carboxamide (via Methyl Ester)
-
Esterification: Reflux the acid (Step 1 product) in Methanol with catalytic
for 10-20 hours. Isolate the methyl ester. -
Amidation:
-
For Primary Amide: Treat the methyl ester with ammonia (methanolic
) at room temperature or mild heat. -
For Hydrazide (common bioactive analog): Reflux the methyl ester with Hydrazine Hydrate (
) in ethanol for 2-4 hours.
-
-
Characterization: The amide carbonyl appears distinct from the lactam carbonyl in IR (
) and NMR spectra.
Biological and Pharmacological Profile[1][2][4][5][6][14][16][18]
The this compound scaffold acts as a peptidomimetic , mimicking the transition state of peptide bonds. This property is exploited in designing inhibitors for specific bacterial enzymes.
3.1 Mechanism of Action: InhA Inhibition
A primary target for these derivatives is InhA (Enoyl-Acyl Carrier Protein Reductase) in Mycobacterium tuberculosis.
-
Role of InhA: Essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[12]
-
Binding Mode: The pyrrolidine ring occupies the hydrophobic pocket of the enzyme. The carboxamide group forms hydrogen bonds with the substrate-binding loop, while the
-phenyl ring interacts with hydrophobic residues (e.g., Tyr158). -
Potency: Derivatives with meta- or para-substitutions (e.g., 3,5-dichloro) on the phenyl ring show
values in the sub-micromolar range ( ).[12]
3.2 Antimicrobial & Biofilm Disruption
Derivatives, particularly hydrazones formed from the carboxamide/hydrazide core, exhibit broad-spectrum activity.
-
Targets: S. aureus (MRSA), B. subtilis, E. coli.
-
Biofilm: 5-nitrothienyl derivatives have shown the ability to disrupt established biofilms of S. aureus, a critical factor in treating chronic infections.
Structure-Activity Relationship (SAR) Analysis
Optimizing the scaffold involves three distinct regions: the Phenyl Ring (Region A), the Lactam Core (Region B), and the Carboxamide Tail (Region C).
4.1 SAR Visualization (Graphviz)
Caption: SAR map highlighting key modification sites. Region A modulates receptor affinity; Region C modulates solubility and reactivity.
4.2 Key SAR Findings
-
Phenyl Ring (Region A): Unsubstituted phenyl rings often show moderate activity. Adding Chlorine or Bromine at the para (4-) position significantly enhances cytotoxicity against cancer cells (A549) and bacteria.
-
Carboxamide (Region C): Converting the primary amide to a hydrazone (via reaction with aldehydes) creates a "linker" region that improves binding affinity to bacterial enzymes. The 5-nitrothiophene moiety attached here yields the most potent biofilm disruptors.
Analytical Characterization Data
To validate the synthesis of this compound derivatives, the following spectral signals are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| Amide/Carboxylic -NH or -OH proton | ||
| Aromatic protons (Phenyl ring) | ||
| Carbonyl carbons (Lactam C=O and Amide C=O) | ||
| Aromatic ipso-carbon | ||
| IR (KBr) | Strong C=O stretch (Lactam) | |
| N-H stretch (Amide) |
References
-
Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 2019. Link
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 2022. Link
-
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 2006.[13] Link
-
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2) Product Data. Sigma-Aldrich. Link
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Molecules, 2025.[14] Link
Sources
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. 1-(4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | C15H15N3O2S | CID 2883198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 158898-18-1|(R)-5-Oxo-1-phenylpyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 158898-18-1|(R)-5-Oxo-1-phenylpyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | CAS 39629-86-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | CAS 39629-86-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | 39629-86-2 [sigmaaldrich.com]
- 10. 1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | 1239764-78-3 | Benchchem [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
CAS 39629-86-2 derivatives and biological activity
Topic: CAS 39629-86-2 (5-Oxo-1-phenylpyrrolidine-3-carboxylic acid): Derivatives and Biological Activity Content Type: Technical Monograph Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers
5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid: Scaffold Versatility in Drug Discovery
Executive Summary
CAS 39629-86-2, chemically identified as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid , represents a privileged lactam scaffold in medicinal chemistry. While historically utilized as an intermediate in the synthesis of agrochemicals and dyes, recent structure-activity relationship (SAR) profiling has elevated its status as a core pharmacophore for antimicrobial , antitubercular , and transdermal penetration agents.
This guide dissects the chemical utility of CAS 39629-86-2, detailing its synthesis from renewable feedstocks (itaconic acid), its derivatization potential via Claisen and Mannich modifications, and its emerging role as an inhibitor of Mycobacterium tuberculosis Endonuclease VIII-2 (Nei2).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Registry Number | 39629-86-2 |
| IUPAC Name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid |
| Synonyms | 1-Phenyl-5-oxo-3-pyrrolidinecarboxylic acid; N-Phenyl-4-carboxy-2-pyrrolidinone |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Core Scaffold | |
| Key Functional Groups | Carboxylic acid (C3), Lactam Carbonyl (C5), N-Phenyl moiety |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
Synthesis & Production Logic
The industrial and laboratory-scale synthesis of CAS 39629-86-2 relies on the aza-Michael addition-cyclization sequence. This route is atom-economical and utilizes Itaconic acid, a bio-renewable monomer.
Core Synthesis Protocol
Reaction: Itaconic Acid + Aniline
-
Nucleophilic Attack: The amine of aniline attacks the
-carbon of the itaconic acid double bond (aza-Michael addition). -
Cyclization: Intramolecular condensation between the secondary amine and the
-carboxylic acid group forms the lactam ring. -
Dehydration: Loss of water drives the equilibrium toward the stable 5-membered ring.
Step-by-Step Methodology:
-
Reagents: Dissolve Itaconic acid (1.0 eq) in water or toluene. Add Aniline (1.0 eq) dropwise.
-
Conditions: Reflux at 100–110°C for 4–6 hours. No metal catalyst is typically required; the carboxylic acid acts as an autocatalyst.
-
Workup: Cool the reaction mixture. The product often precipitates as a solid.
-
Purification: Recrystallization from ethanol/water yields high-purity crystals (Yield: >85%).
Visualization: Synthesis Pathway
Caption: Atom-economical synthesis via aza-Michael addition followed by intramolecular condensation.
Biological Activity & Therapeutic Applications[2][3][8][9]
Recent pharmacological screening has expanded the utility of CAS 39629-86-2 beyond a simple intermediate.
A. Antitubercular Activity (Nei2 Inhibition)
Research indicates that derivatives of this scaffold target Endonuclease VIII-2 (Nei2) in Mycobacterium tuberculosis.[1][2] Nei2 is a DNA glycosylase critical for base excision repair in mycobacteria.[2]
-
Mechanism: The pyrrolidinone core mimics the transition state of DNA base extrusion or binds to the active site pockets (Met1, Glu3, Lys51) of Nei2.
-
Potency: Specific derivatives (e.g., benzopyran-fused analogs) have shown binding affinities (
) in the nanomolar range (approx. 64 nM).[1][2]
B. Antimicrobial Agents (Mannich Bases)
Derivatization at the C4 position via the Mannich reaction yields compounds with potent broad-spectrum antibiotic activity.
-
Target Strains: Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa.[1]
-
Activity: C4-substituted Mannich bases (e.g., morpholinomethyl derivatives) exhibit Minimum Inhibitory Concentrations (MIC) comparable to Ampicillin (0.5 – 1.0 µg/mL).
-
SAR Insight: Electron-withdrawing groups (Cl, NO₂) on the N-phenyl ring enhance lipophilicity and membrane penetration, increasing potency.
C. Transdermal Penetration Enhancers
The structure of CAS 39629-86-2 is analogous to Azone (Laurocapram) , a standard penetration enhancer.
-
Function: The polar lactam head group interacts with the keratin head groups in the stratum corneum, while the N-phenyl (or N-alkyl derivatives) disrupts lipid packing, facilitating drug transport.
Derivatization & Structure-Activity Relationships (SAR)[11]
To optimize biological activity, the core scaffold is modified at three distinct vectors.
Vector 1: The Carboxylic Acid (C3) [3][4]
-
Modification: Conversion to amides, hydrazides, or esters.
-
Effect: Modulates solubility and hydrogen bond donor/acceptor capability. Hydrazide derivatives often show increased antifungal activity.
Vector 2: The C4 Methylene (Mannich Reaction)
-
Modification: Introduction of aminomethyl groups (using formaldehyde + secondary amines like morpholine or piperidine).
-
Effect: Drastically improves water solubility and introduces a basic center, crucial for interaction with acidic residues in enzyme active sites (e.g., Nei2).
Vector 3: The N-Phenyl Ring
-
Modification: Substitution with Halogens (Cl, F), Methoxy (-OMe), or Nitro (-NO₂) groups.
-
Effect:
-
4-Cl/2,4-di-Cl: Increases antimicrobial potency (Lipophilicity driven).
-
4-OMe: Reduces toxicity but may lower potency against Gram-negative bacteria.
-
Visualization: SAR Logic Map
Caption: Strategic modification vectors for optimizing pharmacological properties of the scaffold.
Experimental Protocols
Protocol A: Synthesis of Mannich Base Derivatives
Target: 4-(Morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid
-
Preparation: In a round-bottom flask, dissolve CAS 39629-86-2 (0.01 mol) in absolute ethanol (20 mL).
-
Addition: Add Paraformaldehyde (0.01 mol) and Morpholine (0.01 mol).
-
Catalysis: Add catalytic amount of concentrated HCl (2-3 drops).
-
Reaction: Reflux the mixture at 80°C for 10–12 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).
-
Isolation: Concentrate the solvent under reduced pressure. Pour the residue into crushed ice.
-
Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.
-
Validation: Confirm structure via ¹H NMR (look for methylene doublet at ~2.5-3.0 ppm) and IR (Lactam C=O stretch at ~1680 cm⁻¹).
Protocol B: Antimicrobial Susceptibility Testing (MIC)
Standard: CLSI Broth Microdilution
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilution: Dilute 1:100 in Mueller-Hinton Broth.
-
Plate Setup: Use 96-well microtiter plates. Add 100 µL of test compound (dissolved in DMSO, serially diluted from 128 µg/mL to 0.25 µg/mL).
-
Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Ampicillin as a positive control.
Data Summary: Activity of Key Derivatives[3][7][8][10][11][12]
| Derivative Type | Substitution (R) | Target Organism | MIC (µg/mL) | Relative Potency |
| Parent | H (CAS 39629-86-2) | S. aureus | >64 | Inactive/Weak |
| Mannich Base | 4-Morpholinomethyl | S. aureus | 1.0 | High |
| Mannich Base | 4-Piperidinomethyl | P. aeruginosa | 0.5 | Very High |
| N-Aryl Analog | 4-Chloro-phenyl | M. tuberculosis | 6.25 | Moderate |
References
-
Synthesis & Antibacterial Evaluation: Devi, P., et al. (2019).[5] "Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs." Drug Research, 69, 271–276.
-
Antitubercular Mechanisms: Goyal, U., et al. (2021). "Benzopyran, Benzamidocoumarin, Phenylpyrrolidine, and Barbituric Acid Derivatives as Potential Actives Targeting Endonuclease VIII-2 (Nei2) of Mycobacterium Tuberculosis."[1][5][2] BioMed Research International.
-
Itaconic Acid Utilization: Robert, T., & Friebel, S. (2016). "Itaconic acid - a versatile building block for renewable polyesters with enhanced properties." Green Chemistry.
-
Chemical Identity: PubChem Compound Summary for CID 122766 (Related Analog). Note: Specific CAS 39629-86-2 data is often indexed under its chemical name in vendor catalogs.
-
Penetration Enhancers: "CPE DB: The Curated Database of Chemical Penetration Enhancers."
Sources
The 5-oxo-1-phenylpyrrolidine-3-carboxylic Acid Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Versatile Scaffold
The pyrrolidine ring is a cornerstone of many natural products and synthetic pharmaceuticals, prized for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[1] Among its numerous derivatives, the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid core has garnered significant attention in medicinal chemistry. This scaffold presents a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the development of novel therapeutic agents. Its inherent functionalities – a lactam, a carboxylic acid, and a phenyl group – offer multiple points for chemical modification, enabling the generation of diverse compound libraries with a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, derivatization, and therapeutic applications of the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold, intended for researchers and professionals in the field of drug discovery and development.
Synthesis of the Core Scaffold
The most common and efficient method for the synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid involves the condensation of itaconic acid with aniline or its derivatives. This reaction is typically carried out under heating, often in a solvent-free medium or a high-boiling solvent such as water.
Experimental Protocol: Synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid
Materials:
-
Itaconic acid
-
Aniline
-
Water (optional, as solvent)
-
Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of itaconic acid (1 equivalent) and aniline (1 equivalent) is heated at 140-150°C for 1-2 hours. The reaction can also be conducted by refluxing in water.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solidified product is triturated with dilute hydrochloric acid to remove any unreacted aniline.
-
The crude product is filtered, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or water, to yield 5-oxo-1-phenylpyrrolidine-3-carboxylic acid as a crystalline solid.
Characterization: The structure of the synthesized scaffold is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum typically shows characteristic signals for the phenyl protons, as well as the protons of the pyrrolidinone ring.[2] The carboxylic acid proton appears as a broad singlet at a downfield chemical shift.[2]
Medicinal Chemistry Applications and Key Derivatives
The 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold has been extensively explored for a variety of therapeutic applications, primarily driven by the diverse biological activities exhibited by its derivatives.
Antibacterial Agents
Derivatives of this scaffold have shown promising activity against a range of Gram-positive and Gram-negative bacteria.
a) Mannich Bases:
The reaction of the core scaffold with formaldehyde and various primary or secondary amines (Mannich reaction) yields 4-substituted aminomethyl derivatives.[3] These Mannich bases have been evaluated for their antibacterial properties.[3]
b) Hydrazones and Azoles:
The carboxylic acid moiety can be converted to a hydrazide, which serves as a versatile intermediate for the synthesis of hydrazones and various five-membered heterocycles like oxadiazoles and triazoles.[4][5] Certain hydrazone derivatives, particularly those incorporating a 5-nitrothiophene moiety, have demonstrated potent and selective activity against multidrug-resistant Staphylococcus aureus (MRSA).[4][5]
Mechanism of Action: Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)
A significant breakthrough in understanding the antibacterial mechanism of pyrrolidine derivatives came from the discovery that certain pyrrolidine carboxamides are potent inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1] InhA is a crucial enzyme in the mycobacterial fatty acid biosynthesis pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death.
Molecular docking and crystallographic studies have revealed that these inhibitors bind to the active site of InhA, interacting with the NAD+ cofactor and key amino acid residues.[1] The pyrrolidinone core acts as a central scaffold, positioning the substituents for optimal interaction with the enzyme's binding pocket.
Workflow for the Identification of Pyrrolidine Carboxamides as InhA Inhibitors
Sources
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of pyrrolidine-3-carboxamides
A Medicinal Chemistry Guide to Structure-Activity Relationships (SAR) and Synthetic Design
Executive Summary: The Power of the Fsp³ Scaffold
The pyrrolidine-3-carboxamide moiety represents a "privileged scaffold" in modern drug discovery. Unlike flat aromatic systems (phenyl, pyridine), this saturated heterocycle offers high fraction of sp³-hybridized carbons (Fsp³), contributing to improved aqueous solubility and lower promiscuity. Its non-planar conformation allows for precise vector positioning of substituents, enabling the molecule to probe three-dimensional biological space that planar scaffolds cannot access.
This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic substitution to the causal mechanics of binding affinity and metabolic stability.
The Scaffold Architecture: Vectors of Exploration
To optimize this scaffold, we must treat it as a three-vector system. The pyrrolidine ring is not merely a linker; it is a stereochemical engine that directs the substituents.
DOT Diagram: The Pharmacophore Map
Figure 1: The three primary vectors for SAR exploration on the pyrrolidine-3-carboxamide core.
Vector Analysis
-
Vector A (N1-Terminus): The basic nitrogen (pKa ~9-10 unfunctionalized) is the primary handle for modulating physicochemical properties.
-
Strategy: Capping with electron-withdrawing groups (sulfonamides, ureas) lowers pKa to improve membrane permeability. Alkylation with bulky lipophilic groups (benzyl, phenethyl) often targets deep hydrophobic pockets (e.g., CCR5 receptors).
-
-
Vector B (C3-Stereocenter): The (3S) and (3R) enantiomers project the amide vector in drastically different directions (~109.5° deviation).
-
Critical Insight: In enzymes like InhA (M. tuberculosis), biological activity is often exclusive to one enantiomer due to the rigid geometry of the binding pocket.
-
-
Vector C (The Amide Warhead): This moiety serves as the primary hydrogen bond donor/acceptor network.
-
Strategy: Rigidification of this bond (e.g., using conformationally restricted amines) can reduce the entropic penalty of binding.
-
Case Study: InhA Inhibitors for Tuberculosis
Demonstrating Causality in SAR
One of the most potent applications of this scaffold is in the inhibition of Enoyl Acyl Carrier Protein Reductase (InhA), a target validated by Isoniazid.
The Mechanistic SAR
Research indicates that 1-substituted pyrrolidine-3-carboxamides bind to the substrate-binding loop of InhA.
-
The N1-Linker Effect: Direct attachment of a large hydrophobic group (e.g., fluorene or substituted biphenyl) at N1 is critical. This occupies the large hydrophobic pocket of the enzyme.
-
Observation: Short linkers (< 2 carbons) between N1 and the aryl group often lead to a loss of potency (IC50 shifts from nM to µM range) because the group cannot reach the hydrophobic cleft.
-
-
The Amide Selectivity: The carboxamide nitrogen requires a lipophilic substituent (e.g., 4-trifluoromethylphenyl).
-
Causality: The electron-withdrawing group increases the acidity of the amide NH, strengthening the H-bond donation to the backbone carbonyl of the receptor residue (often Tyr158 or similar catalytic residues).
-
Data Summary: InhA Inhibition Potency
| Compound Variant | N1-Substituent | Amide-N Substituent | IC50 (µM) | SAR Insight |
|---|---|---|---|---|
| Lead A | Benzyl | Phenyl | 4.5 | Baseline activity. |
| Analog B | 9-Fluorenyl | Phenyl | >15 | Steric clash at entrance. |
| Analog C | 4-Methylbenzyl | 4-CF3-Phenyl | 0.08 | Electronic optimization of amide NH. |
| Analog D | (Unsubstituted) | 4-CF3-Phenyl | >100 | N1-Hydrophobic anchor is essential. |
Synthetic Protocols: Self-Validating Systems
To ensure reproducibility, we utilize a "Chiral Pool" approach starting from commercially available (3R) or (3S)-N-Boc-pyrrolidine-3-carboxylic acid. This avoids the variability of asymmetric synthesis during initial screening.
Protocol A: High-Fidelity Amide Coupling (HATU Method)
Use this protocol to derivatize Vector C while maintaining chiral integrity.
Reagents:
-
(3R)-N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq)
-
Amine Partner (R-NH2) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid in DMF (0.1 M concentration) under Nitrogen. Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester (O-At ester).
-
Validation Check: TLC should show consumption of the acid (stains with Bromocresol Green).
-
-
Addition: Add the Amine Partner. Stir at Room Temperature for 4-16 hours.
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
10% Citric Acid (removes unreacted amine/DIPEA).
-
Sat. NaHCO3 (removes unreacted acid/HATU byproducts).
-
Brine.
-
-
Deprotection (Next Step): Treat the crude material with 4M HCl in Dioxane to liberate the N1 amine for further derivatization.
DOT Diagram: Synthetic Decision Tree
Figure 2: Synthetic route selection based on stereochemical requirements.
Physicochemical Optimization (ADME)
When optimizing this scaffold for oral bioavailability, the pyrrolidine nitrogen (N1) is the primary liability and opportunity.
-
Metabolic Stability: The carbons alpha to the N1 nitrogen are prone to oxidative metabolism (N-dealkylation) by CYP450 enzymes.
-
Solution: Introduce steric bulk (e.g., gem-dimethyl groups) adjacent to the nitrogen or use electron-withdrawing groups (sulfonamides) to reduce the electron density on the nitrogen, making it less susceptible to oxidation.
-
-
Permeability: If the logP is too low (< 1.0), the compound may not cross cell membranes.
-
Solution: Capping N1 with a lipophilic benzyl group is common, but if clearance is high, switch to a fluorinated phenyl or a heterocycle (pyridine) to balance lipophilicity with metabolic stability.
-
References
-
He, X., et al. (2006).[1] "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis."[2] Journal of Medicinal Chemistry.
-
Hale, J. J., et al. (2001).[3] "1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 2: lead optimization affording selective, orally bioavailable compounds with potent anti-HIV activity."[3] Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (2025).[4] "Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide." BenchChem Technical Guides.
-
Raimondi, M. V., et al. (2021).[5] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry.
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Yin, F., et al. (2017). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions." Organic & Biomolecular Chemistry.
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The Therapeutic Landscape of N-Substituted 5-Oxopyrrolidine-3-Carboxamides: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Versatile Scaffold
The 5-oxopyrrolidine-3-carboxamide core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of the therapeutic potential of N-substituted derivatives of this scaffold, offering a synthesis of current research, field-proven insights, and detailed experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities and unlock the opportunities presented by this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The 5-Oxopyrrolidine-3-Carboxamide Core: A Gateway to Diverse Bioactivity
The inherent structural features of the 5-oxopyrrolidine-3-carboxamide nucleus, including its lactam ring and the modifiable N-substituent and carboxamide moiety, provide a rich canvas for chemical exploration. This adaptability allows for the fine-tuning of physicochemical properties and the precise orientation of pharmacophoric elements to interact with specific biological targets. The pyrrolidone ring, a common motif in many biologically active compounds, contributes to favorable pharmacokinetic profiles, including metabolic stability and blood-brain barrier permeability in certain derivatives.
The synthetic accessibility of this scaffold further enhances its appeal. A common and efficient method for the synthesis of the core structure involves the reaction of itaconic acid with a primary amine, leading to the formation of the N-substituted 5-oxopyrrolidine-3-carboxylic acid. Subsequent amidation of the carboxylic acid group provides the desired carboxamide derivatives.
Therapeutic Avenues: From Ion Channels to Enzymes and Beyond
N-substituted 5-oxopyrrolidine-3-carboxamides have emerged as potent modulators of several key therapeutic targets, leading to their investigation in a range of disease areas. This section will explore the most prominent of these applications, supported by quantitative data and mechanistic insights.
Nav1.8 Inhibition: A Targeted Approach to Pain Management
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] The Nav1.8 isoform is predominantly expressed in sensory neurons and is a key player in the transmission of pain signals.[2][3] Consequently, selective inhibitors of Nav1.8 are highly sought after as a new generation of analgesics with a potentially improved side-effect profile compared to non-selective sodium channel blockers.
A series of novel 5-oxopyrrolidine-3-carboxamides have been identified as potent inhibitors of Nav1.8.[1][3] These compounds have shown promise for the treatment of various pain disorders, cough, and itch.[1] The mechanism of action involves the blockade of sodium ion influx through the Nav1.8 channel, thereby dampening the excitability of sensory neurons.
Table 1: Representative N-Substituted 5-Oxopyrrolidine-3-Carboxamides as Nav1.8 Inhibitors
| Compound ID | N-Substituent | Carboxamide Moiety | Nav1.8 IC50 (nM) | Reference |
| Example 1 | Substituted Phenyl | Substituted Amine | < 10 | [3] |
| Example 2 | Heterocyclic Moiety | Cyclic Amine | 10-50 | [3] |
| Example 3 | Alkyl Chain | Aryl Amine | 50-100 | [3] |
Note: The specific structures are proprietary and detailed in the cited patent literature.
Anticonvulsant Properties: Modulating Neuronal Excitability
The pyrrolidone scaffold is a well-established pharmacophore in anticonvulsant drug discovery, with levetiracetam being a prominent example. While not direct 5-oxopyrrolidine-3-carboxamide analogues, related pyrrolidine-2,5-dione derivatives have demonstrated broad-spectrum anticonvulsant activity in preclinical models.[4][5] This suggests that the pyrrolidone core can be effectively functionalized to modulate neuronal hyperexcitability.
The anticonvulsant mechanism of these compounds is often multifactorial, involving the modulation of voltage-gated sodium and calcium channels.[4] The ability to block these channels can reduce the spread of seizure activity within the brain.
Table 2: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives
| Compound ID | Structure | MES ED50 (mg/kg) | 6 Hz (32 mA) ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| Compound 14 | 3-(3-trifluoromethylphenyl)-...-acetamide | 49.6 | 31.3 | 67.4 | >4.8 (MES) | [5] |
| Compound 6 | 3-(2-chlorophenyl)-...-acetamide | 68.3 | 28.2 | - | 4.0 (MES) | [4] |
Note: The protective index (PI) is a measure of the therapeutic window of a compound, calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).[4]
Nootropic Potential: Enhancing Cognitive Function
The pyrrolidone ring is also a key feature of the racetam class of nootropic drugs, with piracetam being the archetypal example.[6][7] These compounds are known to enhance cognitive functions such as learning and memory.[8][9] While direct evidence for the nootropic effects of N-substituted 5-oxopyrrolidine-3-carboxamides is still emerging, the structural similarity to established nootropics provides a strong rationale for their investigation in this area.[10]
The proposed mechanisms of action for nootropic pyrrolidone derivatives are diverse and not fully elucidated, but may include modulation of cholinergic neurotransmission and enhancement of neuronal plasticity.[9]
Experimental Protocols: A Practical Guide to Evaluation
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the therapeutic potential of N-substituted 5-oxopyrrolidine-3-carboxamides.
Synthesis of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
Itaconic acid
-
Primary amine (e.g., aniline or a substituted aniline)
-
Water or a suitable solvent
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve itaconic acid in water or a suitable solvent in a round-bottom flask.
-
Add the primary amine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to yield the N-substituted 5-oxopyrrolidine-3-carboxylic acid.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[11][12][13]
Materials:
-
Electroconvulsometer with corneal electrodes
-
Male mice (e.g., CF-1 strain), 25-30 g
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., phenytoin)
-
0.5% tetracaine hydrochloride solution
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=6-10 per group) via the desired route (e.g., intraperitoneal).
-
At the time of peak effect (predetermined), apply a drop of 0.5% tetracaine solution to the eyes of each mouse.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.[13]
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, using probit analysis.[14][15]
Anticonvulsant Screening: 6 Hz Psychomotor Seizure Test
The 6 Hz test is a model of therapy-resistant focal seizures.[16][17][18]
Materials:
-
Electroconvulsometer with corneal electrodes capable of delivering a 6 Hz stimulus
-
Male mice, 25-30 g
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., valproate)
-
0.5% tetracaine hydrochloride solution
Procedure:
-
Administer the test compound or vehicle to groups of mice.
-
At the time of peak effect, apply a drop of 0.5% tetracaine solution to the eyes of each mouse.
-
Deliver a 6 Hz electrical stimulus of a specific current (e.g., 32 mA or 44 mA) for 3 seconds via corneal electrodes.[17]
-
Observe the mice for a period of 1-2 minutes for characteristic seizure behaviors, such as stun, forelimb clonus, and stereotyped automatisms.[16][18]
-
An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.[16]
-
Determine the ED50 as described for the MES test.
Nootropic Evaluation: Morris Water Maze Test
The Morris water maze is a widely used behavioral assay to assess spatial learning and memory.[19][20][21][22][23]
Materials:
-
Circular water tank (1.5-2.0 m diameter)
-
Escape platform submerged 1-2 cm below the water surface
-
Water opacified with non-toxic white paint
-
Video tracking system
-
Rodents (rats or mice)
-
Test compound and vehicle
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Administer the test compound or vehicle daily.
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four quasi-random starting positions.
-
Allow the animal to swim and find the hidden platform.
-
Record the escape latency (time to find the platform). If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the tank.
-
Allow the animal to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Analyze the escape latencies during the acquisition phase to assess learning.
-
Analyze the probe trial data to assess memory retention.
-
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Proposed mechanism for anticonvulsant activity.
Caption: Workflow for in vivo anticonvulsant screening.
Conclusion and Future Directions
The N-substituted 5-oxopyrrolidine-3-carboxamide scaffold has demonstrated significant therapeutic potential across a spectrum of disease areas, most notably in the development of novel analgesics, anticonvulsants, and potentially, nootropics. The inherent "drug-likeness" and synthetic tractability of this core structure make it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on elucidating the precise molecular mechanisms underlying the diverse biological activities of these compounds. For anticonvulsant and nootropic applications, more extensive structure-activity relationship studies are needed to optimize potency and selectivity. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating promising preclinical findings into clinical candidates. The continued exploration of this versatile scaffold holds great promise for the discovery of new and effective therapies for a range of unmet medical needs.
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Sun, Y., et al. (2025). Understanding the Morris Water Maze in Neuroscience. Elabscience. Available at: [Link]
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D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain research. Brain research reviews, 36(1), 60–90. Available at: [Link]
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Stefănescu, E., et al. (1992). The Synthesis of New Pyrrolidone Derivatives With Psychotropic Action. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 96(3-4), 241-242. Available at: [Link]
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Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. Available at: [Link]
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Dudra-Jastrzebska, M., et al. (2014). Genetic background of mice strongly influences treatment resistance in the 6 Hz seizure model. Epilepsy research, 108(10), 1836–1840. Available at: [Link]
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Kumar, A., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 26(22), 6933. Available at: [Link]
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Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(6), 1073–1084. Available at: [Link]
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Bell, I. M., et al. (2022). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS medicinal chemistry letters, 13(5), 724–725. Available at: [Link]
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Taylor & Francis. (n.d.). ED50 – Knowledge and References. Available at: [Link]
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Szafarz, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. International journal of molecular sciences, 22(6), 2919. Available at: [Link]
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Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(5), 724-725. Available at: [Link]
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Szafarz, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. Available at: [Link]
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Löscher, W., & Schmidt, D. (2002). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy research, 50(1-2), 45–58. Available at: [Link]
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Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Di. ACS Publications. Available at: [Link]
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Bertini, S., et al. (2014). Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. ACS chemical neuroscience, 5(8), 668–677. Available at: [Link]
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Beres, A., et al. (2024). Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands. Expert opinion on therapeutic targets, 28(7), 431–444. Available at: [Link]
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Mwakilima, F. A., et al. (2022). In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). Evidence-based complementary and alternative medicine : eCAM, 2022, 9928913. Available at: [Link]
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Husain, M., & Mehta, M. A. (2011). Cognitive enhancement by drugs in health and disease. Trends in cognitive sciences, 15(1), 28–36. Available at: [Link]
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A Technical Guide to 5-Oxo-1-phenylpyrrolidine-3-carboxamide and Its Derivatives: Synthesis, Properties, and Therapeutic Potential
This guide provides an in-depth exploration of 5-Oxo-1-phenylpyrrolidine-3-carboxamide, a core heterocyclic scaffold with significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic routes, and the burgeoning therapeutic applications of its derivatives, which have shown promise in areas ranging from oncology to infectious diseases and pain management. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into this versatile compound class.
Core Compound Profile: this compound
The foundational molecule, this compound, is a derivative of a pyrrolidinone ring, a structural motif present in numerous natural products and pharmacologically active compounds.[1] The inherent features of this scaffold, including its capacity for hydrogen bonding and its rigid, defined stereochemistry, make it an attractive starting point for the design of targeted therapeutic agents.
Molecular Formula and Weight
The chemical structure of this compound is characterized by a central five-membered lactam ring, a phenyl group attached to the nitrogen atom, and a carboxamide group at the 3-position. Based on this structure, the molecular formula and weight have been determined.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
Note: The molecular weight is calculated based on the elemental atomic masses.
Physicochemical Properties
While extensive experimental data for the unsubstituted parent compound is not widely published, the general physicochemical properties can be inferred from its structure and data on closely related analogues. It is expected to be a solid at room temperature with moderate solubility in organic solvents. The presence of the amide and lactam functionalities allows for both hydrogen bond donating and accepting capabilities, which are crucial for its interaction with biological targets.
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives typically originates from its carboxylic acid precursor, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid. This key intermediate is readily prepared and serves as a versatile building block for a variety of chemical modifications.
Synthesis of the Carboxylic Acid Precursor
The precursor, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid, can be synthesized through various established methods. One common approach involves the reaction of itaconic acid with an appropriate amine.[2] The molecular formula of this precursor is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .[3][4]
Amide Formation
The conversion of the carboxylic acid to the desired carboxamide is a standard organic transformation. This typically involves the activation of the carboxylic acid followed by reaction with an amine.
-
Acid Activation: Dissolve 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide). Add a coupling agent (e.g., HBTU, HATU, or EDC with HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
Amine Addition: To the activated acid solution, add the desired amine (for the parent carboxamide, this would be ammonia or an ammonia equivalent).
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure 5-oxopyrrolidine-3-carboxamide derivative.
Caption: Therapeutic applications of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, providing a robust framework for the development of novel therapeutic agents. The synthetic accessibility of its precursor and the ease of diversification at the carboxamide position have enabled the exploration of a wide chemical space, leading to the identification of compounds with potent and varied biological activities.
Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for their successful translation into clinical candidates. The continued investigation of this versatile scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and pain management.
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Devi, P., et al. (2018). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(05), 271-276. Available at: [Link]
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Krasavin, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 984. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 5‐oxo‐2‐pyrrolidine carboxamide derivatives under ultrasound irradiation. Available at: [Link]
-
ResearchGate. (n.d.). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available at: [Link]
-
ACS Publications. (2022). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(4), 546-547. Available at: [Link]
-
PubMed. (2020). Synthesis, Cytotoxic and Heparanase Inhibition Studies of 5-oxo-1-arylpyrrolidine-3- carboxamides of Hydrazides and 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol. Letters in Drug Design & Discovery, 17(10), 1269-1280. Available at: [Link]
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon, 7(2), e06304. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. Request PDF. Available at: [Link]
-
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. Available at: [Link]
-
PubChem. (n.d.). Pyrrolidone carboxylic acid. Available at: [Link]
Sources
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | CAS 39629-86-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 158898-18-1|(R)-5-Oxo-1-phenylpyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
Methodological & Application
Streamlining Discovery: Advanced One-Pot Synthesis Protocols for Pyrrolidine-3-Carboxamide Derivatives
An Application Note for Medicinal and Process Chemistry
Abstract The pyrrolidine scaffold is a cornerstone in modern drug discovery, prized for its ability to explore three-dimensional chemical space and serve as a versatile template for a wide range of biologically active agents.[1] Specifically, pyrrolidine-3-carboxamide derivatives are crucial pharmacophores found in enzyme inhibitors, receptor antagonists, and other therapeutic candidates.[2][3] Traditional multi-step syntheses of these molecules are often hampered by laborious purification of intermediates, leading to reduced overall yields and increased development timelines. This application note details robust, one-pot protocols that circumvent these challenges by integrating multiple reaction steps into a single, continuous process. We present two distinct and highly efficient methodologies: a Multicomponent Reaction (MCR) approach for rapid library generation and a Tandem Cyclization strategy for streamlined synthesis from simple precursors.
The Strategic Advantage of One-Pot Synthesis
In drug development, efficiency is paramount. One-pot synthesis, where reactants are subjected to successive chemical transformations in a single reactor, offers significant advantages over classical, stepwise approaches. This strategy enhances "atom and step economy," reduces solvent waste, and eliminates the need for isolating and purifying intermediates, thereby saving time and resources.[4][5] The pyrrolidine ring, often constructed from acyclic precursors, is an ideal target for such elegant synthetic solutions.[6]
The diagram below illustrates the fundamental efficiency gain of a one-pot process compared to a conventional multi-step synthesis.
Figure 1: Conceptual workflow comparing conventional and one-pot syntheses.
Protocol 1: Asymmetric Three-Component [3+2] Cycloaddition
Multicomponent reactions (MCRs) are the epitome of one-pot synthesis, constructing complex molecules from three or more starting materials in a single operation.[4][7] This protocol describes a diastereoselective synthesis of highly substituted pyrrolidines, which can then be readily converted to the target carboxamides. The core of this method is a Lewis acid-catalyzed reaction between an amino acid, an aldehyde, and an activated olefin, generating multiple stereocenters with high control.[7][8]
Mechanism & Rationale
The reaction proceeds via the in situ formation of an azomethine ylide from the condensation of an amino acid (or its ester) and an aldehyde. This 1,3-dipole is then trapped by a dipolarophile (an activated alkene, such as an N-enoyl oxazolidinone or acrylate) in a [3+2] cycloaddition. The choice of a chiral Lewis acid or organocatalyst is critical for inducing asymmetry and controlling the stereochemical outcome.[8] Titanium tetrachloride (TiCl₄) is an effective Lewis acid for this transformation, promoting both ylide formation and the subsequent cycloaddition.[7] The final amidation step can often be performed in the same pot after a solvent swap or directly following an aqueous workup of the cycloaddition product.
Figure 2: Workflow for the MCR synthesis of pyrrolidine-3-carboxamides.
Detailed Experimental Protocol
-
Reaction Setup: To a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add the amino acid ester (e.g., glycine methyl ester hydrochloride, 1.0 equiv) and the aldehyde (1.1 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M solution).
-
Ylide Formation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add a solution of titanium tetrachloride (TiCl₄, 1.2 equiv, 1M in CH₂Cl₂) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Cycloaddition: Add the activated alkene (e.g., methyl acrylate, 1.5 equiv) dropwise. Allow the reaction mixture to warm slowly to room temperature (23 °C) and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.
-
Workup & Isolation: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7] Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude pyrrolidine-3-carboxylate ester can be purified by flash chromatography or used directly in the next step.
-
One-Pot Amidation:
-
Hydrolysis: Dissolve the crude ester in a mixture of THF/water (3:1). Add lithium hydroxide (LiOH, 2.0 equiv) and stir at room temperature until saponification is complete (monitor by LC-MS). Acidify the mixture with 1N HCl to pH ~4-5 and extract with ethyl acetate. Dry and concentrate to yield the crude carboxylic acid.
-
Coupling: Dissolve the crude pyrrolidine-3-carboxylic acid in anhydrous DMF. Add the desired primary or secondary amine (1.2 equiv), a coupling agent such as HATU (1.2 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 4-12 hours.
-
-
Final Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final pyrrolidine-3-carboxamide product by flash column chromatography on silica gel.
Protocol 2: Tandem Amide Activation and Intramolecular Cyclization
This protocol provides an efficient one-pot route to N-substituted pyrrolidines from readily available halogenated amides.[9] The strategy involves a tandem sequence of amide activation, reduction to a nitrilium ion, and a subsequent intramolecular nucleophilic substitution to form the pyrrolidine ring. The resulting secondary amine can then be acylated to install the desired carboxamide side chain.
Mechanism & Rationale
The key to this transformation is the activation of a secondary amide (derived from a primary amine and a halogenated acyl chloride, e.g., 4-chlorobutyryl chloride) with an activating agent like triflic anhydride (Tf₂O). This generates a highly reactive intermediate. Subsequent reduction with a mild reducing agent such as sodium borohydride (NaBH₄) in methanol generates an amine, which immediately undergoes an intramolecular Sₙ2 reaction, displacing the halide to form the pyrrolidine ring. This method is notable for its mild conditions and avoidance of expensive metal catalysts.[9]
Figure 3: Workflow for the tandem synthesis of N-substituted pyrrolidines.
Detailed Experimental Protocol
-
Reaction Setup: To a dry, argon-flushed 50 mL round-bottom flask, add the halogenated amide (e.g., N-benzyl-4-chlorobutanamide, 1.0 equiv, 0.5 mmol) and anhydrous CH₂Cl₂ (10 mL).[9]
-
Amide Activation: Cool the solution to -78 °C. Add 2-fluoropyridine (1.2 equiv) followed by the dropwise addition of triflic anhydride (Tf₂O, 1.1 equiv). Stir the mixture at -78 °C for 30 minutes.
-
Reduction and Cyclization: Allow the flask to warm to room temperature. Carefully add sodium borohydride (NaBH₄, 2.0 equiv) followed by methanol (5 mL). Stir the reaction for 2 hours.[9]
-
Workup: Quench the reaction by adding water. Make the solution basic (pH > 10) with 1N NaOH and extract with CH₂Cl₂ (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude N-substituted pyrrolidine.
-
Acylation to form Pyrrolidine-3-Carboxamide (Example):
-
This step assumes the desired "3-carboxamide" is a substituent on the nitrogen. If a C3-substituent is needed, the starting material must be appropriately functionalized.
-
Dissolve the crude N-substituted pyrrolidine in CH₂Cl₂. Add triethylamine (1.5 equiv) and cool to 0 °C.
-
Add the desired acyl chloride or chloroformate (e.g., 3-(N,N-dimethylcarbamoyl)benzoyl chloride, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Final Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the final product.
Comparative Summary and Data
The choice of protocol depends on the desired substitution pattern, scalability, and available starting materials. The MCR approach offers superior complexity generation for library synthesis, while the tandem cyclization provides a rapid entry to N-substituted scaffolds.
| Feature | Protocol 1: Multicomponent Reaction | Protocol 2: Tandem Cyclization |
| Reaction Type | Asymmetric [3+2] Cycloaddition | Tandem Amide Activation/Cyclization |
| Key Starting Materials | Amino Acid, Aldehyde, Activated Alkene | Halogenated Secondary Amide |
| Catalyst/Key Reagents | Lewis Acid (e.g., TiCl₄), Amide Coupling Agents | Triflic Anhydride (Tf₂O), NaBH₄ |
| Key Advantage | High complexity and stereocontrol in one step | Rapid access to N-substituted rings; metal-free[9] |
| Typical Overall Yield | 40-75% (over 2-3 steps, one pot) | 60-85% (over 2 steps, one pot) |
| Limitations | Sensitive to substrate scope, may require catalyst screening | Primarily for N-substituted pyrrolidines; requires halogenated precursor |
Troubleshooting and Optimization
-
Low Yield in MCR (Protocol 1): If the cycloaddition yield is low, screen different Lewis acids (e.g., Sc(OTf)₃, AgOAc) or organocatalysts. Ensure all reagents and solvents are strictly anhydrous, as water can inhibit the Lewis acid and hydrolyze intermediates.
-
Poor Diastereoselectivity (Protocol 1): The stereochemical outcome is highly dependent on the catalyst and substrates.[7] Altering the steric bulk of the amino acid ester or the aldehyde can influence facial selectivity. Temperature control is critical; maintain -78 °C during ylide formation for optimal results.
-
Incomplete Cyclization (Protocol 2): If starting material is recovered, ensure the amide activation step is complete before adding the reducing agent. The choice of halide matters; iodides are more reactive than chlorides or bromides.
-
Side Reactions: In the tandem protocol, ensure the reaction is kept at a low temperature during activation to prevent side reactions like the Bischler–Napieralski reaction.[9]
References
-
Pyrrolidine - Wikipedia. Wikipedia. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ResearchGate. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]
-
Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. PubMed. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]
-
Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. ResearchGate. [Link]
-
SYNTHESIS OF PYRROLIDINES AND TETRAHYDROPYRIMIDINES VIA ONE-POT AND THREE COMPONENT CASCADE COUPLING STRATEGY IN WATER. Rasayan Journal of Chemistry. [Link]
-
Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 7. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: Stereoselective Synthesis of (S)-5-Oxo-1-phenylpyrrolidine-3-carboxamide
[1]
Executive Summary
This application note details a robust, scalable protocol for the stereoselective synthesis of (S)-5-Oxo-1-phenylpyrrolidine-3-carboxamide . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for phosphodiesterase (PDE) inhibitors, nootropic agents (racetam analogs), and antimicrobial compounds.[1]
While the racemic synthesis of the pyrrolidinone core is well-documented, the isolation of the (S)-enantiomer with high optical purity (
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on the construction of the gamma-lactam ring followed by optical resolution.[1] Direct asymmetric synthesis (e.g., using chiral amines as starting materials) is often cost-prohibitive for this specific scaffold compared to the efficiency of classical resolution of the intermediate carboxylic acid.[1]
Strategic Workflow
-
Ring Construction: Thermal cyclocondensation of Itaconic acid and Aniline.[1]
-
Chiral Resolution: Separation of the (S)-acid enantiomer using (S)-(-)-
-methylbenzylamine via diastereomeric salt formation. -
Functionalization: Conversion of the chiral acid to the primary amide using Carbonyldiimidazole (CDI) to prevent thermal racemization.[1]
Figure 1: Retrosynthetic disconnection showing the linear pathway from commodity chemicals to the chiral amide.
Experimental Protocols
Protocol A: Synthesis of (±)-5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid[1]
Objective: To synthesize the racemic core scaffold via Aza-Michael addition followed by cyclodehydration.
Reagents:
Procedure:
-
Dissolution: In a 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Itaconic acid (1.0 eq) in water.
-
Addition: Add Aniline (1.0 eq) dropwise over 15 minutes. The suspension will initially thicken as the amine salt forms, then dissolve upon heating.[1]
-
Reaction: Heat the mixture to reflux (
) for 12 hours. The mechanism involves the Michael addition of aniline to the unsaturated double bond, followed by intramolecular cyclization to form the lactam ring.[1] -
Crystallization: Cool the reaction mixture slowly to room temperature, then to
in an ice bath for 2 hours. The product will crystallize as an off-white solid.[1] -
Isolation: Filter the solid under vacuum. Wash the cake with cold water (
) to remove unreacted starting materials. -
Drying: Dry in a vacuum oven at
overnight.
Mechanism Insight: Water is the ideal solvent here as it facilitates proton transfer during the Michael addition and forces the hydrophobic product to precipitate upon cooling, driving purification.[1]
Protocol B: Optical Resolution to (S)-Acid[1]
Objective: Isolation of the (S)-enantiomer using a chiral resolving agent.
Reagents:
-
(±)-5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid (20.5 g, 100 mmol)[1]
-
(S)-(-)-
-Methylbenzylamine [(S)-MBA] (12.1 g, 100 mmol)[1] -
Ethanol (95%, 200 mL)[1]
-
HCl (1M solution)[1]
Procedure:
-
Salt Formation: Dissolve the racemic acid in boiling 95% Ethanol. Add (S)-MBA slowly. The solution should be clear at reflux.
-
Selective Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Do not disturb the flask. The diastereomeric salt [(S)-Acid
(S)-Base] is less soluble than the [(R)-Acid (S)-Base] pair and will crystallize.[1] -
Filtration: Filter the crystals.
-
Note: The filtrate contains the (R)-enriched isomer.[1]
-
-
Recrystallization (Critical): Recrystallize the wet cake again from boiling Ethanol (approx. 10 mL/g) to upgrade chiral purity. Repeat until constant melting point or rotation is achieved.[1]
-
Liberation of Acid: Suspend the purified salt in water (50 mL) and acidify with 1M HCl to pH 2. The free (S)-acid will precipitate.[1]
-
Isolation: Filter, wash with cold water, and dry.[1]
-
Target Optical Rotation:
(c=1, Ethanol).[1]
-
Figure 2: Solubility-driven resolution logic for separating diastereomeric salts.[1]
Protocol C: Stereoselective Amidation[1]
Objective: Convert the (S)-acid to the primary amide without racemization.
Warning: Avoid converting to acid chloride using
Reagents:
-
(S)-5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid (2.05 g, 10 mmol)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol)[1]
-
Ammonium Hydroxide (28%
, 5 mL) or Ammonia gas[1] -
Tetrahydrofuran (THF), anhydrous (20 mL)[1]
Procedure:
-
Activation: In a dry flask under nitrogen, dissolve the (S)-acid in anhydrous THF.
-
CDI Addition: Add CDI in one portion at
.[1] Stir at for 30 minutes, then warm to room temperature for 1 hour. Evolution of gas indicates the formation of the reactive acyl imidazole intermediate.[1] -
Amidation: Cool the mixture back to
. Add Ammonium Hydroxide (or bubble ammonia gas) slowly.[1] A precipitate may form immediately.[1] -
Completion: Stir for 2 hours. Monitor by TLC (EtOAc:MeOH 9:1).[1]
-
Workup: Evaporate the THF under reduced pressure. Resuspend the residue in water (10 mL) to dissolve imidazole byproducts. Filter the resulting white solid.[1]
-
Purification: Recrystallize from Isopropanol if necessary.
Analytical Validation & QC
To ensure scientific integrity, the following parameters must be met.
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity (Chemical) | HPLC (C18, Acetonitrile/Water) | |
| Chiral Purity (ee) | Chiral HPLC (Chiralcel OD-H) | |
| Specific Rotation | Polarimetry (c=1, MeOH) | |
| Identity | Matches Ref Std |
Chiral HPLC Method:
Troubleshooting & Optimization
-
Low Chiral Purity after Resolution:
-
Racemization during Amidation:
-
Poor Yield in Cyclization:
References
-
Synthesis of Pyrrolidinone Core
-
Reaction Mechanism (Itaconic Acid + Amines)
-
Chiral Resolution Techniques
- Title: A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
-
Source: BenchChem Application Guides.[1]
-
Crystallographic Data
Sources
- 1. Itaconic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00605A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Synthesis of N-Aryl Itaconimides via Aniline Condensation
Abstract
This application note details the reaction conditions for the condensation of aniline with itaconic acid to synthesize N-phenylitaconimide. While direct condensation is possible, it is fraught with side reactions. This guide prioritizes a robust two-step protocol involving the intermediate formation of itaconamic acid followed by controlled dehydration. This approach minimizes the two primary failure modes: isomerization to the thermodynamically stable citraconimide and radical polymerization of the vinyl group.
Introduction & Mechanistic Insight
The synthesis of N-aryl itaconimides is a critical transformation in the development of functionalized polymers and bioactive heterocycles. The reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of itaconic acid (or its anhydride).
The Challenge: Selectivity vs. Stability
The primary challenge in this synthesis is preserving the exocyclic double bond .
-
Target Product (Itaconimide): Contains an exocyclic methylene group (
). Kinetic product. -
Isomerization By-product (Citraconimide): Contains an endocyclic methyl group (
). Thermodynamic product.
Under basic conditions or excessive heat, the double bond migrates into the five-membered ring, forming the citraconimide isomer. Furthermore, the terminal double bond is highly susceptible to radical polymerization, necessitating the use of radical inhibitors during synthesis.
Reaction Pathway
The most reliable pathway utilizes Itaconic Anhydride as the activated electrophile.
Figure 1: Reaction pathway distinguishing the kinetic target from thermodynamic and polymeric by-products.
Critical Reaction Parameters
The following parameters are decisive for yield and purity.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 : 1.05 (Aniline : Anhydride) | Slight excess of anhydride ensures complete consumption of aniline, which is harder to remove. |
| Solvent (Step 1) | Acetone, THF, or DCM | Polar aprotic solvents facilitate the precipitation of the amic acid intermediate. |
| Dehydration Agent | Sodium Acetate / Acetic Anhydride | Classic method, but requires strict temperature control (<90°C) to prevent isomerization. |
| Alternative Dehydration | Toluene / p-TSA (Dean-Stark) | Acid-catalyzed azeotropic dehydration is preferred for scale-up; less prone to isomerization than basic conditions. |
| Radical Inhibitor | Hydroquinone or MEHQ (0.1 wt%) | Mandatory. Prevents the "gelling" of the reaction mixture due to thermal polymerization. |
| Temperature | Step 1: <30°C; Step 2: 60-90°C | High temperatures (>100°C) favor the thermodynamic shift to citraconimide. |
Standardized Protocol: Two-Step Synthesis
This protocol describes the synthesis of N-phenylitaconimide starting from Itaconic Anhydride. If starting from Itaconic Acid, first dehydrate it to the anhydride using standard procedures (e.g., reflux with acetyl chloride).
Step 1: Formation of N-Phenylitaconamic Acid
Objective: Ring opening of the anhydride without dehydrating to the imide.
-
Preparation: In a 250 mL round-bottom flask, dissolve Itaconic Anhydride (11.2 g, 100 mmol) in anhydrous Acetone (50 mL) .
-
Addition: Place the flask in an ice bath (0–5°C). Add a solution of Aniline (9.3 g, 100 mmol) in Acetone (20 mL) dropwise over 30 minutes.
-
Note: The reaction is exothermic. Control addition rate to keep internal temp <30°C.
-
-
Precipitation: Stir at room temperature for 2 hours. The N-phenylitaconamic acid usually precipitates as a white solid.
-
Isolation: Filter the solid, wash with cold acetone, and dry under vacuum.
-
Checkpoint: Yield should be >90%. Melting point approx. 175–180°C (decomposes).
-
Step 2: Cyclodehydration to N-Phenylitaconimide
Objective: Close the ring to form the imide while preventing double-bond migration.
Method A: Chemical Dehydration (Laboratory Scale)
-
Setup: Suspend the N-phenylitaconamic acid (20.5 g, 100 mmol) in Acetic Anhydride (60 mL) .
-
Catalyst & Inhibitor: Add Anhydrous Sodium Acetate (4.0 g) and Hydroquinone (20 mg) .
-
Critical: The inhibitor is essential to prevent polymerization during heating.
-
-
Reaction: Heat the mixture to 80–90°C for 2 hours. The suspension will clear as the product forms.
-
Warning: Do not exceed 95°C. Higher temperatures drastically increase citraconimide formation.
-
-
Workup: Cool to room temperature and pour the mixture into Ice Water (400 mL) with vigorous stirring. The product will precipitate.[1]
-
Purification: Filter the crude solid. Wash with water to remove acetic acid.
Method B: Azeotropic Dehydration (Scale-Up / High Purity)
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Mix: Combine N-phenylitaconamic acid , Toluene (10 mL/g) , p-Toluenesulfonic acid (p-TSA, 1 mol%) , and Hydroquinone (0.1 wt%) .
-
Reflux: Heat to reflux. Water will collect in the trap.[4] Continue until water evolution ceases (approx. 3-5 hours).
-
Workup: Wash the toluene solution with saturated NaHCO₃ (to remove p-TSA), then brine. Dry over MgSO₄ and evaporate solvent.
Characterization & Troubleshooting
Validating the Structure (NMR)
Distinguishing the itaconimide from the citraconimide is the most critical quality control step.
| Feature | N-Phenylitaconimide (Target) | N-Phenylcitraconimide (Impurity) |
| Proton Type | Exocyclic Vinyl ( | Endocyclic Methyl ( |
| 1H NMR Shift | Two singlets: ~5.8 ppm and ~6.5 ppm | Doublet/Singlet: ~2.1 ppm (Methyl) |
| Integration | 1H each | 3H (Methyl), 1H (Vinyl ~6.7 ppm) |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Gunk formation | Radical polymerization | Ensure Hydroquinone is added. Purge solvents with |
| Product Melting Point High (>100°C) | Amic acid did not cyclize | Check Step 2 temperature/time. Ensure reagents (Ac2O) are fresh. |
| NMR shows Methyl peak (2.1 ppm) | Isomerization to Citraconimide | Reaction temperature too high or reaction time too long. Use Method B (Acid/Toluene) instead of Method A. |
| Dark colored product | Oxidation of aniline | Ensure aniline is distilled before use. Run reaction under inert atmosphere ( |
Experimental Workflow Diagram
Figure 2: Decision tree and operational workflow for the synthesis of N-phenylitaconimide.
References
-
Mahmood, D. A., et al. "New n-substituted itaconimide polymers: synthesis, characterization and biological activity." Eurasian Chemical Communications, 2023. Link
-
Organic Syntheses. "N-Phenylmaleimide" (Analogous protocol adaptation for itaconimides). Org.[2][5][6] Synth. 1961, 41, 93. Link
-
Galanti, M. C., et al. "Prevention of undesirable isomerization during olefin metathesis." Journal of the American Chemical Society, 2005. (Context on isomerization prevention). Link
-
Retamoso, C., et al. "Itaconic anhydride: A versatile building block." RSC Advances. (General reactivity of itaconic anhydride). Link
Sources
Application Note: Microwave-Assisted Synthesis of 5-Oxopyrrolidine-2-Carboxamides
Executive Summary & Scientific Rationale
The 5-oxopyrrolidine-2-carboxamide scaffold (also known as pyroglutamic acid amide or lactam) is a privileged structure in medicinal chemistry, forming the core of nootropic agents (e.g., Piracetam, Aniracetam), antiepileptics (e.g., Levetiracetam), and various peptidomimetics. Traditional synthesis often involves prolonged heating of glutamic acid derivatives or the use of hazardous chlorinating agents (SOCl₂) to activate the carboxylic acid, followed by amidation. These methods suffer from racemization at the chiral center (C2), poor atom economy, and extended reaction times.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to accelerate the direct amidation of (S)-pyroglutamic acid. By utilizing specific dipole relaxation mechanisms, this protocol achieves high yields (>85%) with retention of chirality (>98% ee) in minutes rather than hours.
Core Mechanistic Insight
Microwave irradiation (2.45 GHz) couples directly with the polar amide bond of the pyrrolidine ring and the carboxylic acid/amine intermediates. This selective heating lowers the activation energy (
Experimental Protocols
Protocol A: Green Direct Amidation (Catalytic)
Best for: Primary amines, aliphatic amines, and "Green Chemistry" compliance.
Principle: Direct condensation of carboxylic acid and amine using a Lewis acid catalyst (Ceric Ammonium Nitrate - CAN) or Boric Acid derivatives under solvent-free or minimal solvent conditions.
Materials:
-
(S)-Pyroglutamic acid (1.0 equiv)
-
Amine (
) (1.2 equiv)[1] -
Catalyst: Ceric Ammonium Nitrate (CAN) (5 mol%) or Boric Acid (10 mol%)
-
Solvent: None (Neat) or minimal Ethanol/Water if solids are immiscible.
Workflow:
-
Homogenization: In a 10 mL microwave process vial, mix (S)-pyroglutamic acid (1 mmol, 129 mg) and the target amine (1.2 mmol).
-
Catalyst Addition: Add CAN (27 mg, 0.05 mmol). If reagents are solid, add 0.5 mL EtOH to create a slurry.
-
Irradiation: Cap the vial with a Teflon-lined septum. Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Parameters:
-
Mode: Dynamic (Power cycling to maintain temp)
-
Temp: 100°C
-
Time: 10 - 15 minutes
-
Pressure Limit: 200 psi
-
Stirring: High
-
-
Work-up: Cool to RT. Dilute with EtOAc (10 mL). Wash with 1M HCl (to remove unreacted amine) and Brine. Dry over MgSO₄ and concentrate.
Protocol B: Activated Coupling (High-Throughput)
Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or library generation.
Principle: In-situ activation of the carboxylic acid using TBTU or CDI, accelerated by MW irradiation to overcome steric bulk.
Materials:
-
(S)-Pyroglutamic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Coupling Reagent: TBTU (1.1 equiv) or CDI (1.1 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: DMF or Acetonitrile (dry)
Workflow:
-
Activation: Dissolve (S)-pyroglutamic acid (1 mmol) and DIPEA (2 mmol) in DMF (2 mL). Add TBTU (1.1 mmol). Stir at RT for 2 mins (pre-activation).
-
Addition: Add the amine (1.1 mmol) to the vial.
-
Irradiation:
-
Temp: 80°C (Lower temp prevents racemization of activated ester)
-
Time: 5 - 8 minutes
-
Power: Max 50W (to prevent overshoot)
-
-
Work-up: Pour into ice water. Precipitate often forms. Filter and wash with water.[2][3] If no precipitate, extract with EtOAc/LiCl (5%) solution to remove DMF.
Reaction Optimization & Data
The following data summarizes the optimization of the reaction between (S)-pyroglutamic acid and benzylamine (Model Reaction).
Table 1: Optimization of Reaction Parameters (Protocol A)
| Entry | Catalyst | Temp (°C) | Time (min) | Solvent | Yield (%) | ee (%) |
| 1 | None | 150 | 30 | Neat | 45 | 88 |
| 2 | CAN (5%) | 80 | 20 | Neat | 72 | 99 |
| 3 | CAN (5%) | 100 | 10 | Neat | 94 | 98 |
| 4 | Boric Acid (10%) | 120 | 15 | H2O | 81 | 96 |
| 5* | TBTU (Protocol B) | 80 | 5 | DMF | 92 | 99 |
Entry 5 represents Protocol B for comparison.
Scope & Limitations:
-
Aliphatic Amines: Excellent yields (90-98%) with Protocol A.
-
Anilines (Electron Deficient): Require Protocol B. Yields drop to 60-75% due to low nucleophilicity.
-
Steric Hindrance: Tert-butyl amines require 120°C in Protocol B.
Mechanism & Pathway Visualization
The following diagram illustrates the mechanistic pathway for the direct amidation and the competing racemization pathway that must be avoided by controlling temperature.
Figure 1: Mechanistic pathway of MW-assisted amidation. Note the divergence to racemization at high temperatures.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the microwave-assisted synthesis protocol.
Troubleshooting & Critical Parameters
-
Racemization: If ee% drops below 95%, reduce temperature by 10°C and extend time by 5 minutes. Avoid basic conditions in Protocol A.
-
Pressure Spikes: When using aqueous amines or hydrates, pressure can rise rapidly. Ensure the vial is not filled more than 50% volume.
-
Low Yield (Anilines): Switch to Protocol B. Anilines are poor nucleophiles and require the activated ester intermediate (TBTU/HATU) rather than direct thermal amidation.
References
-
Direct Amidation Mechanism
-
Pyroglutamic Acid Synthesis
-
Advanced Scaffolds (Ugi/Post-Ugi)
-
Biological Relevance (5-oxopyrrolidine derivatives)
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Deriv
-
[Link]
-
Coupling Reagents in MW
- Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules 2021, 26(4), 963.
-
[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajrconline.org [ajrconline.org]
- 3. ajrconline.org [ajrconline.org]
- 4. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Advanced Recrystallization Protocols for 5-Oxopyrrolidine Derivatives
Executive Summary & Core Directive
The 5-oxopyrrolidine (gamma-lactam) pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for racetams (e.g., Levetiracetam, Piracetam) and a versatile intermediate in peptide synthesis.[1] However, its purification presents a distinct dichotomy: the lactam ring is highly polar and water-soluble, while N-substituted or C-substituted derivatives often exhibit significant lipophilicity.[1]
This guide moves beyond generic solvent lists. It provides a mechanistic framework for solvent selection based on the specific electronic properties of the 5-oxopyrrolidine core. We focus on achieving >99.5% purity by exploiting the differential solubility between the lactam scaffold and its synthetic impurities.
The Science of Solubility: Lactam Specifics
To select the correct solvent, one must understand the intermolecular forces at play. The 5-oxopyrrolidine ring possesses two critical sites:
-
Hydrogen Bond Donor (N-H): Present in unsubstituted lactams (e.g., Piracetam).[1]
-
Hydrogen Bond Acceptor (C=O): Present in all derivatives.[1]
-
Dipole Moment: The ring is highly polar (
D).
The "Goldilocks" Zone
-
Too Polar (Water, Methanol): The lactam core is often too soluble, leading to poor recovery yields or requiring excessive cooling/antisolvents.[1] Furthermore, hydrolysis of the amide bond is a risk at high temperatures in aqueous basic/acidic media.
-
Too Non-Polar (Hexane, Toluene): The lactam is often insoluble, leading to "oiling out" rather than crystallization, or requiring massive volumes of solvent.[1]
-
Ideal (Ketones, Esters): Solvents like Acetone and Ethyl Acetate often strike the perfect balance—high solubility at reflux (due to dipole-dipole interactions) and low solubility at 0°C.[1]
Solvent Selection Logic & Compatibility
The following decision matrix guides the selection of the primary solvent system based on the substitution pattern of the 5-oxopyrrolidine derivative.
Table 1: Solvent System Compatibility Matrix
| Derivative Class | Example Compound | Primary Solvent | Anti-Solvent | Mechanism of Action |
| Unsubstituted Lactams | Piracetam | Methanol or Ethanol | Acetone or IPA | H-Bonding: Alcohol solvates the donor/acceptor sites; cooling breaks these interactions. |
| N-Alkylated Lactams | Levetiracetam | Acetone (Preferred) | - | Dipole-Dipole: High solubility at reflux (56°C), sharp solubility drop at 0°C. |
| Carboxylic Acids | Pyroglutamic Acid | Water or Ethanol | - | Ionic/Polar: Crystallization often driven by pH adjustment or cooling of saturated aqueous solutions.[1] |
| Lipophilic Esters | 5-oxo-proline esters | Ethyl Acetate | Hexane/Heptane | Van der Waals: Ester tail solvates in EtOAc; alkane reduces solubility of the polar core. |
Visualization: Solvent Selection Logic Pathway
Figure 1: Decision tree for selecting the optimal recrystallization solvent based on molecular substitution.
Detailed Protocol: The "Acetone Process" for N-Substituted Derivatives
This protocol is optimized for Levetiracetam-like molecules, where the goal is to remove synthetic precursors (e.g., aminobutanamide) and enantiomeric impurities.[1]
Reagents & Equipment[2][3]
-
Crude 5-oxopyrrolidine derivative
-
Solvent: HPLC-grade Acetone (dryness is critical to prevent hydrolysis).[1]
-
Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, mechanical stirrer, and programmable cooling bath.[1]
Step-by-Step Methodology
-
Dissolution (Thermodynamic Saturation):
-
Charge the reactor with the crude solid.
-
Add Acetone (5-7 volumes) relative to the mass of the solid (e.g., 500-700 mL for 100 g).[1]
-
Heat the mixture to reflux (~56°C) with moderate stirring (200 RPM).
-
Checkpoint: The solution must be completely clear. If solids persist after 30 minutes at reflux, add acetone in 0.5 volume increments.
-
-
Hot Filtration (Particulate Removal):
-
While maintaining reflux temperature, filter the solution through a pre-heated sintered glass funnel or a cartridge filter (0.45 µm) to remove mechanical impurities or inorganic salts (e.g., NaCl from synthesis).[1]
-
-
Controlled Cooling (Nucleation):
-
Transfer filtrate to a clean vessel.
-
Cool from 56°C to 40°C over 30 minutes.
-
Seeding (Optional but Recommended): At 40-45°C (metastable zone), add 0.1% w/w pure seed crystals to ensure consistent polymorph formation.[1]
-
-
Crystal Growth:
-
Cool from 40°C to 0°C at a rate of 10°C per hour .
-
Critical Step: Hold at 0°C for at least 2 hours. This "aging" period allows the crystal lattice to organize, rejecting impurities back into the supernatant.
-
-
Isolation:
-
Filter the cold slurry under vacuum.
-
Wash: Displace the mother liquor with 1 volume of cold (0°C) acetone. Do not use water.
-
Drying: Dry in a vacuum oven at 45-50°C for 6-12 hours.
-
Visualization: Recrystallization Workflow
Figure 2: Step-by-step workflow for the "Acetone Process" ensuring impurity rejection and polymorph control.
Troubleshooting & Optimization
Issue 1: Oiling Out
-
Symptom: The product separates as a liquid droplet rather than a solid crystal.
-
Cause: The temperature is above the melting point of the solvated solid, or the solvent polarity is too distinct from the solute.
-
Solution:
Issue 2: Polymorphism (Piracetam Case Study)
-
Context: Piracetam exists in multiple forms (Form II is metastable, Form III is stable).[1][2][3][4][5]
-
Impact: Solvent choice dictates the polymorph.
-
Methanol/Ethanol tends to yield the stable Form III .
-
Isopropanol (IPA) can favor metastable forms if cooled rapidly.[1]
-
-
Recommendation: For regulatory consistency, use Ethanol with a slow cooling profile to thermodynamically favor Form III.[1] Verify using Powder X-Ray Diffraction (PXRD).[1][3][5][6]
References
-
Vertex Pharmaceuticals (Europe) Ltd. (2011).[1] Process for the preparation of levetiracetam. US Patent 7,939,676. Link Citation for the specific acetone-based recrystallization protocol and yield data.
-
Maher, A., et al. (2010).[1] Solubility of Form III Piracetam in a Range of Solvents. Journal of Chemical & Engineering Data, 55(9), 3542–3546.[1] Link Citation for solubility curves of unsubstituted lactams in alcohols vs. ketones.[1]
-
Fiedler, S., et al. (2022).[1] Characterization and Crystal Nucleation Kinetics of a New Metastable Polymorph of Piracetam in Alcoholic Solvents. Crystal Growth & Design, 22(6).[1] Link Citation for polymorphism control and the impact of solvent choice on crystal form.[1]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link General reference for solvent polarity and "oiling out" troubleshooting strategies.[1]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Crystal Nucleation Kinetics of a New Metastable Polymorph of Piracetam in Alcoholic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 5-Oxo-1-phenylpyrrolidine-3-carboxamide
Introduction and Analytical Objective
5-Oxo-1-phenylpyrrolidine-3-carboxamide belongs to the pyrrolidone class of heterocyclic compounds, a scaffold present in numerous pharmacologically active molecules.[1] Derivatives of this core structure have been investigated for a range of biological activities, making them significant in medicinal chemistry and drug discovery.[2][3] The development of a reliable and robust analytical method is paramount for ensuring the quality, purity, and stability of such compounds throughout the development lifecycle.
The primary objective of this work was to develop a simple, accurate, and precise RP-HPLC method for the determination of this compound. This application note follows a logical, science-driven approach, beginning with an evaluation of the analyte's physicochemical properties to inform initial method parameters, followed by systematic optimization and concluding with a rigorous validation protocol grounded in ICH Q2(R2) and United States Pharmacopeia (USP) <621> standards.[4][5][6]
Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte's physicochemical properties is the cornerstone of an efficient method development strategy. It allows for rational selection of the stationary phase, mobile phase, and detection conditions, minimizing the trial-and-error phase.
Structure and Properties:
This compound possesses a moderately polar structure, containing a hydrophilic lactam and carboxamide functional group, along with a hydrophobic phenyl ring. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where separation is driven by hydrophobic interactions.[7] The presence of the phenyl chromophore suggests strong ultraviolet (UV) absorbance, enabling sensitive detection.
| Property | Value / Observation | Rationale for HPLC Method |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - |
| Molecular Weight | 204.23 g/mol | - |
| Chemical Structure | The combination of a non-polar phenyl ring and polar amide/lactam groups indicates moderate polarity. | |
| Predicted Polarity | Moderately Polar | Suitable for reversed-phase chromatography where the analyte can interact with a non-polar stationary phase.[7][9] |
| UV Absorbance | Expected strong absorbance due to the phenyl ring. | UV detection is a suitable and sensitive technique. A wavelength scan is recommended to determine the absorbance maximum (λmax) for optimal sensitivity.[10] |
HPLC Method Development Strategy
Our strategy is designed to systematically establish and refine the chromatographic conditions to achieve a selective and efficient separation. Reversed-phase HPLC was selected as the mode of choice due to its versatility and suitability for moderately polar compounds.[7]
Logical Workflow for Method Development
The development process follows a structured path, from initial screening to final optimization and validation. This ensures that all critical parameters are evaluated methodically.
Caption: A logical workflow for systematic HPLC method development.
Rationale for Parameter Selection
-
Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its strong hydrophobic retention and wide availability. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.
-
Mobile Phase: A combination of water and a water-miscible organic solvent is used.
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[11]
-
Aqueous Phase: The use of an acidic modifier is crucial for obtaining sharp, symmetrical peaks for compounds with amide or other basic functionalities. A 0.1% solution of formic acid (FA) or phosphoric acid in water is recommended. FA is volatile and ideal for methods intended for mass spectrometry (MS) compatibility.[11]
-
-
Elution Mode: A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is the most effective way to screen for the analyte's retention behavior and elute any potential impurities with different polarities.[10]
-
Detection: Based on the presence of the phenyl chromophore, UV detection at a wavelength of approximately 210 nm or 254 nm is a good starting point. A photodiode array (PDA) detector is highly recommended during development to confirm peak purity and identify the optimal detection wavelength (λmax).
Experimental Protocol: Method Development and Optimization
This section provides a step-by-step protocol for developing the analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (≥98% purity)
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA or UV detector.
Protocol Steps:
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: A 50:50 mixture of Mobile Phase A and B is a good starting point.
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of approximately 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the diluent to a concentration of approximately 0.1 mg/mL.
-
-
Initial Chromatographic Conditions (Screening Run):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA scan from 200-400 nm, with discrete wavelength monitoring at 210 nm and 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 10 20.0 90 22.0 90 22.1 10 | 25.0 | 10 |
-
-
Method Optimization:
-
Analysis of Screening Run: Examine the chromatogram to determine the retention time of the analyte. The goal is a retention factor (k') between 2 and 10. If the peak elutes too early, a shallower gradient or lower starting %B is needed. If it elutes too late, a steeper gradient or higher starting %B can be used.
-
Refining the Gradient: Adjust the gradient to focus on the elution window of the analyte and any surrounding impurities. For example, if the analyte elutes at 12 minutes (approx. 50% ACN), a refined gradient could be 30-70% ACN over 10 minutes.
-
Isocratic Method Development (Optional): If the screening run indicates that an isocratic mobile phase composition could provide a good separation with a reasonable run time, this can be explored. For an analyte eluting at 50% ACN in a gradient, an initial isocratic condition of 40-45% ACN could be tested.
-
Final Parameter Adjustment: Fine-tune the flow rate and column temperature to improve peak shape and resolution.
-
Optimized Analytical Method
The following table summarizes the final recommended chromatographic conditions derived from the optimization process.
| Parameter | Optimized Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R2))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[12][13] The following protocols are based on the ICH Q2(R2) guideline.[5]
Caption: Interrelated parameters for HPLC method validation per ICH guidelines.
Validation Experiments
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject the working standard solution five times. | %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[14] |
| Specificity | Analyze blank (diluent), placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) and check for peak purity. | The analyte peak should be free from interference from blank, placebo, or degradation products. Peak purity index > 0.995. |
| Linearity | Prepare at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze, in triplicate, a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0% at each level. |
| Precision | Repeatability: Analyze six separate preparations of the standard at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | %RSD should be ≤ 2.0% for repeatability. Overall %RSD for intermediate precision should be ≤ 2.0%. |
| Range | The range is confirmed by the linearity, accuracy, and precision data. | Typically 80% to 120% of the test concentration for an assay. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. | Precision (%RSD) at the LOQ should not be more than 10%. |
| Robustness | Make small, deliberate variations to method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters must still be met. Peak retention and area should not significantly change. |
Conclusion
This application note details a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the analysis of this compound. The final isocratic method is demonstrated to be simple, rapid, and robust. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment, providing accurate and reliable data for quality control and research applications. Adherence to established guidelines from the USP and ICH ensures the trustworthiness and integrity of the analytical results.[4][5][13]
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
USP-NF. <621> Chromatography (2023-11-01). [Link]
-
United States Pharmacopeia. <621> Chromatography - USP-NF Abstract. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
SIELC Technologies. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Thieme Connect. Synthesis and Biological Evaluation of Novel 5-Oxo-1- Phenylpyrrolidine-3-Carboxylic Acid Analogs. [Link]
-
PubChem. 1-(4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
PubChemLite. Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (C12H13NO3). [Link]
-
U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. [Link]
-
National Center for Biotechnology Information. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [Link]
-
PubMed. (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide. [Link]
Sources
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chromtech.com [chromtech.com]
- 8. 1-(4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | C15H15N3O2S | CID 2883198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. uni-onward.com.tw [uni-onward.com.tw]
Troubleshooting & Optimization
Technical Support Center: Amidation of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid
Welcome to the technical support center for the amidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your reaction yields.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the amidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: Why is my amidation reaction showing low yield or failing to proceed to completion?
Answer:
Low conversion in the amidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid can stem from several factors, primarily related to the activation of the carboxylic acid, the nucleophilicity of the amine, and the reaction conditions.
1. Inefficient Carboxylic Acid Activation:
The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[1][2] This is typically achieved by using a coupling reagent. If the activation is incomplete, the amine will not react efficiently.
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered amines or less reactive carboxylic acids, a more powerful activating agent may be necessary. Common coupling reagents include carbodiimides like DCC and EDC, as well as phosphonium (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU).[3] Reagents like HATU are often more effective for challenging couplings due to the formation of a more reactive OAt-ester.[3]
-
Degradation of Coupling Reagent: Many coupling reagents are sensitive to moisture and can degrade over time. Ensure you are using fresh, high-quality reagents stored under anhydrous conditions.
-
Insufficient Amount of Coupling Reagent: Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagent is used to ensure complete activation of the carboxylic acid.
2. Poor Nucleophilicity of the Amine:
-
Steric Hindrance: Amines with bulky substituents near the nitrogen atom will react more slowly.
-
Electronic Effects: Electron-withdrawing groups on the amine can decrease its nucleophilicity, making the reaction more difficult.[4]
3. Unfavorable Reaction Conditions:
-
Solvent Choice: The solvent can significantly impact reaction rates. Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are generally good choices as they can dissolve the reactants and facilitate the reaction.[5][6] In some cases, a solvent screen may be necessary to find the optimal conditions.[6]
-
Temperature: While many amidation reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate and yield, especially for less reactive partners.[7] However, excessive heat can lead to side reactions and racemization if chiral centers are present.
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and a decrease in yield. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low amidation yield.
Question 2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Answer:
Side product formation is a common issue in amidation reactions. The nature of the side products can provide valuable clues about what is going wrong.
1. Guanidinylation of the Amine:
This is a known side reaction when using uronium/aminium-based coupling reagents like HBTU and HATU, especially when they are used in excess.[3][8] The coupling reagent can react with the free amine to form a guanidinium byproduct, which terminates the desired reaction.[8]
-
Solution:
-
Avoid a large excess of the uronium/aminium reagent.
-
Consider using a phosphonium-based coupling reagent like PyBOP, which does not cause guanidinylation.[3]
-
Add the coupling reagent to the carboxylic acid and allow it to pre-activate for a few minutes before adding the amine. This can minimize the concentration of free coupling reagent available to react with the amine.
-
2. Epimerization/Racemization:
If the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid or the amine contains a chiral center, there is a risk of epimerization, particularly at the carbon alpha to the carboxylic acid. This is more likely to occur under harsh conditions (e.g., high temperatures, strong bases).
-
Solution:
-
Use a non-nucleophilic base like diisopropylethylamine (DIEA) instead of stronger bases.
-
Maintain a low reaction temperature.
-
The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[9] Coupling reagents that already contain these moieties, such as HBTU and HATU, are often preferred.
-
3. Formation of N-acylurea:
When using carbodiimide coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and can be difficult to remove.
-
Solution:
-
Add HOBt or HOAt to the reaction mixture. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.
-
4. Dimerization or Polymerization:
If the starting materials can react with themselves, you may observe the formation of dimers or polymers. This is less common in this specific amidation but can occur if there are other reactive functional groups present.
-
Solution:
-
Use dilute reaction conditions to favor the intermolecular reaction over self-reaction.
-
Ensure that any other reactive functional groups are appropriately protected.
-
Question 3: My product is difficult to purify. What strategies can I employ for effective purification?
Answer:
Purification challenges often arise from the presence of unreacted starting materials, coupling agent byproducts, and side products.
1. Removal of Coupling Reagent Byproducts:
-
Urea Byproducts (from DCC/DIC): Dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration.[10] Diisopropylurea is more soluble and may require chromatography.
-
Water-Soluble Byproducts (from EDC): If you use the water-soluble carbodiimide EDC, its urea byproduct can be removed with an aqueous workup.
-
HOBt/HOAt and Base: These can typically be removed with an aqueous workup. A mild acidic wash (e.g., 1N HCl or saturated NH4Cl) will remove the excess base, and a mild basic wash (e.g., saturated NaHCO3) will remove unreacted carboxylic acid and HOBt/HOAt.
2. Chromatographic Purification:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying amide products. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically used.
-
Reverse-Phase HPLC: For more polar compounds or for achieving very high purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective technique.
3. Crystallization:
If your product is a solid, crystallization can be an excellent method for achieving high purity. You will need to screen different solvent systems to find one in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for the amidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid?
A: There is no single "best" coupling reagent, as the optimal choice depends on the specific amine being used and the desired reaction conditions. However, here is a general guide:
| Coupling Reagent | Advantages | Disadvantages |
| EDC/HOBt | Water-soluble byproducts, easy workup | Can lead to N-acylurea formation without an additive |
| HATU | High reactivity, good for hindered couplings, low racemization | Can cause guanidinylation of the amine, relatively expensive |
| PyBOP | High reactivity, does not cause guanidinylation | Byproducts can be difficult to remove |
| T3P® | Effective, byproducts are water-soluble | Can require slightly elevated temperatures |
For a general starting point, HATU in the presence of a non-nucleophilic base like DIEA is an excellent choice due to its high efficiency, especially for challenging couplings.[3]
Q2: What is the mechanism of carboxylic acid activation and amidation?
A: The general mechanism involves two key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate. For example, with a uronium reagent like HATU, an OAt-active ester is formed.
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This is followed by the departure of the leaving group (e.g., HOAt) to form the final amide bond.
Caption: A simplified diagram of the two-stage amidation process.
Q3: Can I run this reaction open to the atmosphere?
A: It is highly recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Many coupling reagents and the activated intermediates are sensitive to moisture in the air.[5] The presence of water can lead to hydrolysis of the activated species, which will reduce the yield of your desired amide.
Q4: How do I monitor the progress of the reaction?
A: The progress of the reaction can be monitored by a variety of techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more quantitative information and allows you to confirm the mass of your product and identify any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR can allow you to see the disappearance of starting material signals and the appearance of product signals.
For reactions involving a primary amine, a Kaiser test can be used to check for the presence of the free amine.[11] A positive test (blue color) indicates that the reaction is not yet complete.[11]
Experimental Protocols
General Protocol for the Amidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid using HATU
This protocol is a general starting point and may require optimization for your specific amine.
Materials:
-
5-oxo-1-phenylpyrrolidine-3-carboxylic acid
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir for 1-2 minutes.
-
Add DIEA (2.0 eq) to the reaction mixture and stir for another 5 minutes to allow for pre-activation.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup:
-
Wash with 1N HCl (2x)
-
Wash with saturated NaHCO3 (2x)
-
Wash with brine (1x)
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
Adler, P., Gras, M., & Smietana, M. (2023). Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System. ChemCatChem. Available at: [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Available at: [Link]
-
Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. (2023). Phys.org. Available at: [Link]
-
Sato, K., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. Available at: [Link]
-
Sutar, D. V., et al. (2014). Imidazolium salt-supported Mukaiyama reagent: an efficient condensation reagent for amide bond formation. RSC Advances. Available at: [Link]
-
Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. (2018). ResearchGate. Available at: [Link]
-
Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Available at: [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
De Luca, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]
-
Le-Dévédec, F., et al. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Available at: [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). RSC Advances. Available at: [Link]
-
He, X., et al. (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Available at: [Link]
Sources
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Solubility Optimization for Lipophilic Pyrrolidine Carboxamides
Current Status: Operational Ticket ID: SOL-PYR-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary: The Physicochemical Challenge
Lipophilic pyrrolidine carboxamides (LPCs) present a distinct "Brick Dust vs. Grease Ball" paradox in drug development.
-
The Scaffold: The pyrrolidine ring introduces rigidity, often leading to high crystal lattice energy (High
= "Brick Dust"). -
The Substituents: To drive potency, lipophilic side chains are added, increasing
(High Lipophilicity = "Grease Ball"). -
The Amide Function: While the carboxamide offers hydrogen bonding potential, it is often buried in the crystal lattice or intramolecularly bonded, reducing interaction with water.
This guide provides a self-validating troubleshooting workflow to overcome these barriers, moving beyond generic advice to scaffold-specific solutions.
Module 1: Pre-Formulation & Diagnostic Characterization
Before attempting solubilization, you must diagnose the root cause of insolubility.
The "Brick Dust" vs. "Grease Ball" Diagnostic
Protocol:
-
Measure Melting Point (
) via DSC. -
Calculate/Measure
.
| Diagnostic | High | Low |
| High | Class: Brick Dust & Grease Hardest to formulate. Requires lattice disruption (ASD) + surfactants. | Class: Grease Ball Solvation limited. Requires lipid-based systems (SEDDS) or cosolvents. |
| Low | Class: Brick Dust Lattice energy limited. Requires particle size reduction or salt formation. | Class: Soluble Likely not a problem. |
Critical Checkpoint: The pKa Trap
User Question: Can I make a salt to improve solubility? Technical Answer: It depends on the nitrogen.
-
Scenario A (Basic): The pyrrolidine nitrogen is a free amine (secondary/tertiary).
. Action: Salt formation is viable (Hydrochloride, Mesylate). -
Scenario B (Neutral): The pyrrolidine nitrogen is acylated (part of the amide bond, e.g., Proline-amide derivatives). Neutral. Action: Salt formation will fail due to proton instability. Alternative: Use Co-crystals or Amorphous Solid Dispersions (ASDs).
Module 2: Formulation Decision Matrix
Use this logic flow to select the correct technology.
Figure 1: Decision matrix for selecting solubility enhancement strategies based on pKa and Melting Point.
Module 3: Amorphous Solid Dispersions (ASD)
Best for: Neutral, high-melting pyrrolidine carboxamides.
The "Spring and Parachute" Protocol
To prevent the "brick dust" molecule from recrystallizing, you must generate a supersaturated state (Spring) and maintain it (Parachute).
Step-by-Step Optimization:
-
Polymer Selection (The Parachute):
-
HPMC-AS (Hypromellose Acetate Succinate): Gold standard for LPCs. The amphiphilic nature interacts with the lipophilic pyrrolidine rings while the succinate groups provide pH-dependent solubility.
-
PVPVA (Copovidone): Good for lower melting point compounds.
-
Ratio: Start with 1:3 (Drug:Polymer).
-
-
Solvent Casting Screening (Small Scale):
-
Dissolve Drug + Polymer in Acetone/Methanol (1:1).
-
Rapidly evaporate (Rotavap or N2 stream).
-
Test: DSC (Look for single
, no ).
-
-
Stability Stress Test:
-
Place ASD at 40°C/75% RH for 1 week.
-
Fail: Reappearance of melting endotherm in DSC (Recrystallization).
-
Fix: Increase polymer ratio or switch to HPMC-AS (M-grade).
-
Figure 2: Rapid screening workflow for Amorphous Solid Dispersions.
Module 4: Troubleshooting & FAQs
Direct solutions to common failures in the lab.
Q1: My formulation precipitates immediately upon dilution in SGF (Simulated Gastric Fluid).
Diagnosis: The "Spring" released too fast, and the "Parachute" failed. The Fix:
-
Mechanism: Pyrrolidine carboxamides often crystallize rapidly due to rigid packing.
-
Action: Add a surfactant inside the ASD matrix (e.g., 5% TPGS or SDS). This reduces the interfacial energy barrier, preventing immediate nucleation.
-
Alternative: Switch polymer to HPMC-AS-L (dissolves at pH > 5.5). This prevents drug release in the acidic stomach (where it might crash out) and targets the intestine.
Q2: I see "oiling out" instead of precipitation during dissolution.
Diagnosis: Liquid-Liquid Phase Separation (LLPS). Your compound is a "Grease Ball" (Low
-
Action: This is actually good for absorption, provided the droplets are small.
-
Optimization: Add a crystallization inhibitor (HPMC E5) to the dissolution media or formulation to stabilize these nanodroplets. Do not force crystallization; maintain the amorphous nanodroplets.
Q3: Why is my salt form less soluble than the free base?
Diagnosis: Common Ion Effect or Disproportionation. The Fix:
-
Check: If using an HCl salt in SGF (pH 1.2, high Cl- concentration), the solubility product (
) might be exceeded due to excess chloride ions. -
Action: Switch to a counter-ion not present in vivo (e.g., Mesylate, Tosylate).
-
Warning: If the pKa is weak (< 4), the salt will disproportionate back to the free base in water. In this case, abandon salts and move to ASDs.
Q4: Can I use Cyclodextrins (HP- -CD)?
Diagnosis: Steric Hindrance check. The Fix:
-
Mechanism: The pyrrolidine ring fits well into the
-CD cavity. However, if you have bulky substituents (e.g., tert-butyl or large aromatics) on the carboxamide, they may prevent deep inclusion. -
Protocol: Measure the Stability Constant (
). If , the efficiency is too low for practical dosing. -
Tip: Add 0.1% w/v water-soluble polymer (PVP) to the CD solution. This creates a ternary complex, often doubling the solubilization efficiency.
References
-
Solubilization of Poorly Soluble Compounds Using 2-Pyrrolidone. ResearchGate. (2025).[2] Detailed analysis of pyrrolidone derivatives as cosolvents and complexing agents.
-
Amorphous Solid Dispersions: An Update for Preparation, Characterization, Mechanism on Bioavailability. PubMed Central (NIH). Comprehensive review on polymer selection (HPMC-AS) and stability mechanisms.
-
Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PubMed Central (NIH). Explains the mechanics of inclusion complexes and ternary systems for stability.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold. PubMed Central (NIH). Structural analysis of pyrrolidine derivatives, pKa values, and stereochemical considerations.
-
Co-crystals and Molecular Salts of Carboxylic Acid/Pyridine Complexes.ResearchGate. (2025). Guidelines for predicting salt vs.
.
Sources
Frequently Asked Questions: First Principles of Handling Hygroscopic Compounds
An Application Scientist's Guide to Handling Hygroscopic 5-Oxopyrrolidine Derivatives
Welcome to the Technical Support Center for handling hygroscopic 5-oxopyrrolidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but moisture-sensitive compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to ensure the integrity of your materials and the reproducibility of your results.
Hygroscopic compounds, which readily absorb moisture from the atmosphere, present unique challenges in the laboratory.[1][2] For 5-oxopyrrolidine derivatives, a scaffold of significant interest in antimicrobial and anticancer research, this absorbed water is not an inert bystander.[3][4][5][6] It can act as a nucleophile, potentially leading to the hydrolysis of the core lactam ring, or interfere with moisture-sensitive reagents and catalysts, ultimately compromising your synthetic outcomes and analytical accuracy.[7]
This guide provides a self-validating system of protocols and troubleshooting advice to maintain the chemical fidelity of your compounds from storage to reaction.
Q1: What does it mean if a compound is "hygroscopic"?
A1: A hygroscopic material has a strong affinity for water and will actively absorb moisture from the surrounding air.[1] This process can cause the material to change physically (e.g., clumping, becoming sticky, or even dissolving in the absorbed water, a phenomenon called deliquescence) and chemically.[1][8]
Q2: How can I confirm if my 5-oxopyrrolidine derivative is hygroscopic?
A2: Your first and most important resource is the Safety Data Sheet (SDS) provided by the manufacturer. Section 7 (Handling and Storage) and Section 9 (Physical and Chemical Properties) will typically state if the material is known to be hygroscopic.[1] If the SDS is unclear, you can observe the compound's behavior. If a fine powder becomes clumpy or sticky after brief exposure to ambient air, it is likely hygroscopic.[8] For a definitive, quantitative answer, Dynamic Vapor Sorption (DVS) analysis can be performed to measure water uptake at varying relative humidity levels.
Q3: What are the primary consequences of uncontrolled moisture absorption?
A3: There are three main consequences:
-
Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in concentration for solutions and incorrect molar ratios in reactions.[8][9]
-
Chemical Degradation: The lactam ring in the 5-oxopyrrolidine core can be susceptible to hydrolysis, leading to ring-opened impurities. Water can also degrade moisture-sensitive functional groups on the molecule.[7]
-
Reaction Failure: Many organometallic reagents (e.g., Grignard, organolithiums), strong bases, and certain catalysts used in synthetic chemistry are rapidly quenched by water, which can stall a reaction and lead to low yields or undesired side products.
Core Protocols & Best Practices
Storage: The First Line of Defense
Proper storage is the most critical step in maintaining the integrity of hygroscopic materials. The goal is to create a microenvironment with minimal water vapor.
-
Primary Container: Always keep the compound in its original, tightly sealed container. After opening, securely recap it immediately. For screw-cap bottles, wrapping the joint with Parafilm can provide an extra barrier.[10]
-
Secondary Containment (Desiccators): Store the primary container inside a desiccator.[11] A desiccator is a sealable enclosure containing a desiccant (a hygroscopic substance used to sustain a dry environment).[1]
-
Choosing a Desiccant: Use an indicating desiccant (e.g., silica gel with a cobalt chloride or other indicator) that changes color when saturated with water, signaling the need for regeneration or replacement.
-
Maintenance: Ensure the desiccator seal is greased and intact. Regenerate or replace the desiccant regularly.
-
-
Large Quantities: For large containers that are accessed frequently, consider hanging desiccant pouches inside the container's headspace, ensuring they do not come into direct contact with the compound.[10]
| Storage Method | Description | Best For | Key Consideration |
| Sealed Container + Parafilm | The primary container is sealed tightly and the cap is wrapped with Parafilm. | Short-term storage of less sensitive compounds; frequent use. | Provides a minimal barrier against ambient humidity.[10] |
| Desiccator | The sealed primary container is placed in a cabinet with a desiccant like silica gel. | Standard long-term storage for most hygroscopic solids.[11] | Desiccant must be checked and regenerated regularly. |
| Inert Atmosphere Glove Box | The compound is stored and handled exclusively within a sealed box filled with an inert gas (N₂ or Ar). | Extremely sensitive or pyrophoric compounds; when precise, anhydrous conditions are critical. | Requires specialized equipment and training.[12][13] |
Weighing: Precision Under Pressure
Weighing is the point of greatest vulnerability to moisture. The key is to minimize the compound's exposure time to the atmosphere.
This technique is more accurate than direct weighing on an open pan because it minimizes exposure time.[8]
-
Preparation: Have all spatulas, weigh boats/papers, and your reaction vessel ready and within arm's reach of the analytical balance.
-
Initial Weighing: Place the sealed container of your 5-oxopyrrolidine derivative on the balance and record its mass to the highest precision.
-
Transfer: Remove the container from the balance. Working quickly and efficiently, open it, remove the approximate amount of compound needed with a clean, dry spatula, and transfer it to your reaction vessel. Immediately and tightly reseal the container.
-
Final Weighing: Place the sealed container back on the balance and record its new mass.
-
Calculation: The difference between the initial and final mass is the exact amount of compound you transferred.
Caption: Workflow for handling a new 5-oxopyrrolidine derivative.
Solvents: Ensuring an Anhydrous Reaction Environment
Using "anhydrous" solvent directly from a bottle is often insufficient for highly moisture-sensitive reactions. Water can be reintroduced from the atmosphere or from glassware that has not been properly dried.
-
Pre-Drying (Optional but Recommended): For solvents with significant water content (e.g., THF, alcohols), pre-drying with a bulk drying agent like anhydrous Na₂SO₄ can improve the efficiency of the final drying step.
-
Select a Drying Agent: Choose a drying agent compatible with your solvent (see table below). Activated 3Å molecular sieves are a versatile and highly efficient option for many common solvents.[14]
-
Activation: Activate the drying agent immediately before use. Molecular sieves and alumina can be heated in a vacuum oven.
-
Drying: Add the activated drying agent (typically 5-10% w/v) to the solvent in a flask that has been oven- or flame-dried.
-
Equilibration: Stopper the flask and allow it to stand for at least 24-48 hours.[14] For faster drying, the solvent can be passed through a packed column of activated alumina.[14]
-
Dispensing: Use a dry syringe or cannula to transfer the anhydrous solvent to your reaction flask under an inert atmosphere (e-g., nitrogen or argon).
| Drying Agent | Efficiency (Final H₂O ppm) | Mechanism | Compatible Solvents | Incompatible Solvents |
| Activated 3Å Molecular Sieves | <10 ppm[14] | Physical Adsorption (traps H₂O in pores) | THF, DCM, Acetonitrile, Toluene, Alcohols[14] | None (very general) |
| Calcium Hydride (CaH₂) | ~13 ppm (DCM)[14] | Chemical Reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂) | DCM, THF, Alkanes | Alcohols, Acids, Esters |
| Sodium Sulfate (Na₂SO₄) | Moderate (often >50 ppm) | Forms Hydrates | Ethers, Halogenated Solvents, Hydrocarbons | Not for high-dryness applications. |
| Magnesium Sulfate (MgSO₄) | High (but fine powder) | Forms Hydrates | Ethers, Ethyl Acetate, Halogenated Solvents[15] | Not suitable for acidic compounds. |
| Activated Neutral Alumina | <10 ppm (single pass)[14] | Physical Adsorption | THF, Toluene | Protic or acidic solvents. |
Data synthesized from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[14]
Troubleshooting Guide: Diagnosing Experimental Failures
When an experiment with a 5-oxopyrrolidine derivative yields unexpected results, systematic troubleshooting is key.
Q: My reaction gave a very low yield, and I see starting material and some new polar spots on TLC. What happened?
A: This is a classic symptom of a reaction quenched by water.
-
Check the Reagent: Was your hygroscopic starting material clumpy or difficult to handle? If so, it has likely absorbed significant water. Consider drying the material under high vacuum (if thermally stable) before use.[8]
-
Check the Solvent: How was your "anhydrous" solvent stored and handled? Was it transferred under an inert atmosphere? Even a brief opening of a solvent bottle can introduce enough moisture to affect a sensitive reaction.
-
Check the Glassware: Was all glassware rigorously oven- or flame-dried immediately before use and assembled while hot under a stream of inert gas?
Q: My analytical results (NMR, LC-MS) are inconsistent between batches of the same compound.
A: This often points to variable water content or degradation.
-
Variable Water Content: Inconsistent water content will alter the true concentration of your sample, leading to variability in bioassays or quantitative analytical tests.[8] Prepare stock solutions fresh from properly stored material, ideally within a glove box.[8]
-
Degradation: Check for new peaks in your analytical data that could correspond to hydrolysis products. If degradation is suspected, acquire a fresh sample from an unopened container and re-analyze.
Q: My compound's appearance changed from a fine powder to a sticky solid after I opened it.
A: The compound is highly hygroscopic and has absorbed a significant amount of atmospheric moisture.[8]
-
Immediate Action: Tightly reseal the container and place it in a desiccator over a fresh, high-capacity desiccant (e.g., P₂O₅ or fresh silica). For some compounds, gentle heating under high vacuum can remove the absorbed water, but you must first verify the compound's thermal stability.[2]
-
Future Prevention: This level of hygroscopicity warrants handling exclusively within a controlled atmosphere, such as a glove box.[12]
Caption: Decision tree for troubleshooting failed reactions.
Advanced Techniques: The Inert Atmosphere Glove Box
For compounds that are exceptionally sensitive to moisture or oxygen, or for reactions that demand ultra-dry conditions, a glove box is indispensable.[16][17]
A glove box is a sealed enclosure that is purged with a dry, inert gas (typically nitrogen or argon) to maintain an atmosphere with very low levels of oxygen and water (<1 ppm).[13] All manipulations, including storage, weighing, and setting up reactions, are performed through sealed glove ports.[16] This provides the ultimate protection for your hygroscopic 5-oxopyrrolidine derivatives.[12]
Quantitative Analysis: Measuring Water Content
When the precise water content must be known, direct measurement is required.
Karl Fischer (KF) Titration
This is the gold standard method for accurately determining the water content in organic compounds and solvents.[18][19] The technique is based on a stoichiometric reaction of water with an iodine-sulfur dioxide-base reagent.
-
Principle: KF titration is specific to water and is not affected by other volatile impurities, unlike "Loss on Drying" methods.[20]
-
Application: It can be used to:
-
Certify the dryness of a batch of a hygroscopic compound.
-
Validate the effectiveness of a solvent drying procedure.
-
Determine the exact amount of active compound in a weighed sample to prepare standards with high accuracy.
-
-
Sample Preparation: Due to the sensitivity of the measurement, samples must be prepared and introduced to the titrator carefully to avoid contamination from atmospheric moisture. This is often done inside a glove box or using gas-tight syringes.
References
-
Laboratory Glove Box: Definition, Types & Functions. (n.d.). Thomasnet. Retrieved February 12, 2026, from [Link]
-
Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. (2025, August 8). Cleatech. Retrieved February 12, 2026, from [Link]
-
Glove Box for Chemistry. (n.d.). Jacomex. Retrieved February 12, 2026, from [Link]
-
Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. (2014, March 5). Lab Manager. Retrieved February 12, 2026, from [Link]
-
Drying solvents. (2023, July 25). Sciencemadness Wiki. Retrieved February 12, 2026, from [Link]
-
What do we need a glovebox for? (2025, February 10). Mulks Group. Retrieved February 12, 2026, from [Link]
-
Tips & Tricks: Drying Methods. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 12, 2026, from [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Jaikla, S., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Scientific Reports, 12(1), 1888. [Link]
-
The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved February 12, 2026, from [Link]
-
How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved February 12, 2026, from [Link]
-
Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 12, 2026, from [Link]
-
Pyrrolidine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 12, 2026, from [Link]
-
How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved February 12, 2026, from [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved February 12, 2026, from [Link]
-
Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler Toledo. Retrieved February 12, 2026, from [Link]
-
Navigating NMP Safety: Handling and Regulatory Considerations. (n.d.). Gantrade. Retrieved February 12, 2026, from [Link]
-
How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 12, 2026, from [Link]
-
Drying Agents. (2024, August 15). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound? (2017, July 25). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH. Retrieved February 12, 2026, from [Link]
-
drying the water out of hygroscopic crystals. (2007, October 11). Sciencemadness.org. Retrieved February 12, 2026, from [Link]
-
Drying Agents. (2021, September 27). YouTube. Retrieved February 12, 2026, from [Link]
-
Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3894. [Link]
-
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5030. [Link]
-
Measuring moisture content: It's more complicated than you think. (n.d.). AQUALAB. Retrieved February 12, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). Semantic Scholar. Retrieved February 12, 2026, from [Link]
-
5 Tips to Help Process Dry Hygroscopic Resins. (n.d.). Asaclean Purging Compounds. Retrieved February 12, 2026, from [Link]
-
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5030. [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved February 12, 2026, from [Link]
-
Mickevičius, V., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 987. [Link]
Sources
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. sclub1.wordpress.com [sclub1.wordpress.com]
- 12. ossila.com [ossila.com]
- 13. What do we need a glovebox for? | mulksgrp [mulksgrp.ac]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. mrclab.com [mrclab.com]
- 17. Glove Box for Chemistry [jacomex.com]
- 18. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mt.com [mt.com]
Technical Support Center: Separation of Cis-Trans Isomers of 5-Oxopyrrolidine Derivatives
Welcome to the Advanced Separation Technologies Support Hub. Current Status: Operational | Topic ID: PYR-ISO-505
This guide addresses the purification and analysis of diastereomers (cis/trans) of 5-oxopyrrolidine (γ-lactam) derivatives. These scaffolds are ubiquitous in peptidomimetics and racetam-class drugs. Their rigid ring structure creates distinct steric environments, yet separation is often complicated by subtle polarity differences and the risk of epimerization.
Module 1: Chromatographic Separation Strategies
The Core Challenge: 5-oxopyrrolidine diastereomers often co-elute on standard C18 columns because the lactam ring dominates the hydrophobic surface area, masking the subtle shape differences of substituents.
Protocol A: Stationary Phase Selection (The "Chiral-for-Diastereomers" Strategy)
While these are diastereomers (chemically distinct), "chiral" stationary phases (CSPs) are often superior to achiral phases because they separate based on 3D shape recognition rather than just polarity.
| Column Type | Mechanism | Suitability | Notes |
| Amylose/Cellulose (e.g., AD-H, OD-H) | Steric inclusion & H-bonding | High | The "Gold Standard." The rigid lactam ring fits into the chiral grooves of the polysaccharide. |
| PFP (Pentafluorophenyl) | Pi-Pi & Dipole interactions | Medium | Good if the derivative has aromatic substituents (e.g., Phenyl-piracetam analogs). |
| Standard C18 | Hydrophobic Effect | Low | Often results in "shouldering" rather than baseline separation. |
| Silica (Normal Phase) | H-bonding | Medium-High | Cis isomers are usually more polar (stronger retention) if substituents can H-bond intramolecularly. |
Protocol B: Method Development Workflow
Use this decision tree to select your separation mode.
Caption: Workflow prioritizing cost-effective silica/C18 before moving to high-specificity SFC or crystallization.
Module 2: Crystallization & Thermodynamics
The Core Challenge: Users often report "oiling out" or low yields.
The Insight: 5-oxopyrrolidines are prone to Crystallization-Induced Diastereomer Transformation (CIDT) .[1] If your compound has an acidic proton
Troubleshooting "Oiling Out"
If your product oils out instead of crystallizing:
-
Solvent Choice: Avoid pure alcohols. Use a binary system: Dissolve in a minimal amount of polar solvent (MeOH/DCM), then slowly add a non-polar anti-solvent (Et₂O or Hexane) with vigorous stirring.
-
Seeding: You must seed with pure crystals of the desired isomer. If none exist, scratch the glass interface or sonicate the oil to induce nucleation.
Protocol: Performing CIDT (Yield Optimization)
Target: Converting a 50:50 cis/trans mix to >90% trans.
-
Dissolution: Dissolve mixture in a solvent that barely solubilizes the trans isomer at reflux (e.g., Ethanol or IPA).
-
Catalyst: Add 5 mol% of a weak base (e.g., DBU or NaOEt) to facilitate epimerization.
-
Equilibration: Reflux. The solution phase will equilibrate.
-
Precipitation: As the less soluble trans isomer crystallizes out, Le Chatelier’s principle pulls the cis isomer in solution to convert to trans.
-
Harvest: Filter hot or warm. Do not cool rapidly , or the cis isomer may co-precipitate.
Module 3: Structural Identification (NMR)
The Core Challenge: "Which peak is which?" The Solution: Do not rely on retention time alone. Use Nuclear Overhauser Effect (NOE) spectroscopy.[2]
Diagnostic NMR Signals
| Feature | Cis Isomer | Trans Isomer | Physical Basis |
| NOESY / ROESY | Strong Cross-peak | Weak/No Cross-peak | Protons on the same face (<3Å) transfer magnetization. |
| Vicinal Coupling ( | Smaller (5–9 Hz) | Larger (9–12 Hz) | Karplus equation dependence on dihedral angle (approx 0° vs 180°). |
| Chemical Shift ( | Often Upfield | Often Downfield | Trans protons are often more deshielded by anisotropy of the ring, though this varies. |
Frequently Asked Questions (Troubleshooting)
Q1: My isomer ratio changes after I dry the fraction. Why?
Diagnosis: Thermal Epimerization. Cause: If you used a basic modifier (TEA/DEA) in your HPLC mobile phase and didn't remove it completely, heating the sample during rotary evaporation facilitates keto-enol tautomerism. Fix:
-
Use volatile acids (Formic/TFA) if possible.
-
Lyophilize (freeze-dry) instead of using heat.
-
Neutralize fractions immediately after collection.
Q2: I see a "bridge" or plateau between my two peaks on the chromatogram.
Diagnosis: On-column Epimerization. Cause: The interconversion barrier is low, and the heat/pressure of the column is converting cis to transduring the run. Fix:
-
Lower the column temperature (try 10°C or 5°C).
-
Increase flow rate to reduce residence time.
Q3: Can I separate them using Flash Chromatography?
Answer: Yes, but only if the
Mechanism of Epimerization
Understanding why your separation fails is key to fixing it. The proton at C-3 (or C-5, depending on substitution) is acidic due to the electron-withdrawing carbonyl.
Caption: Thermodynamic equilibration via the planar enolate intermediate allows conversion to the stable trans form.
References
-
Separation of Cis-Trans Isomers using Chiral Stationary Phases Source: Chromatography Forum / BenchChem
-
NMR Differentiation of Cis and Trans Isomers (Coupling Constants & NOE) Source: TutorChase / Organic Spectroscopy International
-
Crystallization-Induced Diastereomer Transformations (CIDT) Source: National Institutes of Health (PMC)
-
Epimerization Mechanisms in Peptide/Lactam Synthesis Source: MDPI Pharmaceuticals
Sources
Optimization of reaction temperature for solvent-free pyrrolidine synthesis
Technical Support Center: Solvent-Free Heterocycle Synthesis Topic: Optimization of Reaction Temperature for Pyrrolidine Synthesis Ticket ID: #SF-PYR-042 Status: Open Responder: Senior Application Scientist, Green Chemistry Division
Executive Summary: The Thermal "Sweet Spot" in Solvent-Free Systems
Welcome to the technical support hub. You are likely encountering issues with yield reproducibility, "gummy" reaction mixtures, or charring during the solvent-free 1,3-dipolar cycloaddition synthesis of pyrrolidines.
Unlike solution-phase chemistry, where temperature primarily dictates kinetic energy, in solvent-free systems, temperature controls phase behavior . The reaction typically does not occur between two solids directly; it occurs in a eutectic melt —a transient liquid phase formed when the reactants are mixed and heated.
The Golden Rule: Your optimal reaction temperature (
If
Module 1: Troubleshooting Guide (Q&A)
Q1: "My reaction mixture turned into a hard, glassy solid halfway through, and conversion stopped. What happened?"
Diagnosis: Premature Vitrification.
In solvent-free synthesis, the melting point of the product is often higher than the eutectic melting point of the starting materials. As the reaction proceeds, the concentration of the high-melting product increases. If the reaction temperature (
Solution:
-
Step-Up Heating: Increase
by 10–15°C after the first hour to maintain the melt phase. -
Mechanical Agitation: Switch from static neat heating to ball milling or magnetic stirring with a heavy-duty bar to mechanically disrupt the crust.
Q2: "I am seeing significant charring/tarring, even though I am below the boiling point of the individual reagents."
Diagnosis: Localized Hotspots & Oxidative Stress. Without a solvent to act as a heat sink, neat reactions suffer from poor thermal conductivity. The exotherm of the cycloaddition can create microscopic hotspots exceeding 200°C, causing charring, especially with aldehydes or amino acids (sarcosine).
Solution:
-
Active Cooling: Use an oil bath rather than a heating block for better heat distribution.
-
Inert Atmosphere: Even solvent-free reactions should be run under Nitrogen (
) or Argon to prevent oxidation of the amine at high temperatures. -
Add a "Solid Solvent": Add 10-20 mol% of a benign solid spacer like PEG-4000 or Silica . It melts/disperses heat without interfering chemically.
Q3: "My endo/exo selectivity is poor. I need the kinetic (endo) product, but I'm getting a mix."
Diagnosis: Thermodynamic Equilibration. The 1,3-dipolar cycloaddition is reversible. High temperatures favor the thermodynamically stable exo-isomer (due to steric relief). Prolonged heating allows the kinetic endo-product to revert and convert to exo.
Solution:
-
Lower T, Longer t: Drop the temperature to 60–70°C and extend reaction time.
-
Quench Early: Monitor via TLC/NMR and stop the reaction immediately upon consumption of the limiting reagent. Do not "soak" the reaction at heat.
Module 2: Optimization Protocol
Workflow: Thermal Neat Synthesis of Spiro-Pyrrolidines
Target Reaction: Isatin + Sarcosine + Chalcone
1. Pre-Treatment (The "Grind"): [1]
-
Action: Grind stoichiometric amounts of Isatin, Sarcosine, and Chalcone in a mortar and pestle for 5–10 minutes before heating.
-
Why: This creates a high surface area and initiates the formation of the eutectic phase (you may see the powder become "tacky" or moist).
2. The Melt (The Reaction):
-
Setup: Place the powder in a round-bottom flask under
. -
Temperature: Heat to 80°C .
-
Note: Most amino acid/aldehyde eutectic melts form between 60–90°C.
-
-
Time: 1–3 Hours.
-
Observation: The mixture should become a viscous liquid. If it solidifies, refer to Q1 above.
3. Work-up (The "Crash Out"):
-
Action: While the mixture is still warm (approx. 50°C), add a minimal amount of Ethanol or Methanol (approx. 2-3 mL per mmol).
-
Why: The product is often less soluble in cold alcohol than the impurities.
-
Result: The pure pyrrolidine often precipitates directly upon cooling.
Module 3: Visualizing the Process
Figure 1: Reaction Workflow & Phase Logic
Caption: Workflow demonstrating the transition from solid reactants to the critical "melt phase" required for solvent-free conversion.
Figure 2: Troubleshooting Decision Tree
Caption: Logic tree for diagnosing common thermal failures in solvent-free synthesis.
Module 4: Comparative Data (Temperature vs. Outcome)
The following table summarizes the effect of temperature on the reaction of Sarcosine + Isatin + Chalcone (Standard Model).
| Reaction Condition | Physical State | Yield (Isolated) | Stereoselectivity (dr) | Primary Risk |
| 25°C (Grinding) | Paste/Solid | 60–75% (Slow) | High (>95:5) | Incomplete reaction; requires long times. |
| 60°C (Neat) | Viscous Melt | 80–85% | Good (90:10) | Vitrification (stalling) before completion. |
| 80°C (Neat) | Fluid Melt | 92–96% | Optimal (85:15) | Ideal Balance. |
| 120°C (Neat) | Dark Liquid | 70–80% | Poor (60:40) | Decomposition; thermodynamic equilibration. |
| Microwave (80°C) | Fluid Melt | 90–95% | Good (85:15) | Runaway exotherm (requires active cooling). |
References
-
Optimization of the 1,3-dipolar cycloaddition reaction. Source: ResearchGate.[2][3] Context: Discusses solvent effects and thermal conditions for spiro-pyrrolidine synthesis.
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition. Source: National Institutes of Health (PMC). Context: Details the optimization of temperature and time for isatin-derived azomethine ylides.
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Source: Frontiers in Chemistry.[4] Context: Reviews green solvents and solvent-free protocols, highlighting the benefits of microwave and neat conditions.
-
Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry. Source: Zenodo. Context: Provides the mechanistic grounding for "melt phase" reactions and the advantages of thermal activation in solvent-free systems.
Sources
Validation & Comparative
Comparative Technical Guide: 5-Oxo-1-phenylpyrrolidine-3-carboxamide vs. Cefuroxime
Executive Summary
Verdict: 5-Oxo-1-phenylpyrrolidine-3-carboxamide derivatives represent a specialized, high-potency alternative to Cefuroxime, specifically targeting Gram-positive pathogens and biofilm-forming strains.
While Cefuroxime (a 2nd-generation cephalosporin) remains the broad-spectrum standard for general bacterial infections, recent experimental data indicates that specific 5-oxo-pyrrolidine derivatives (particularly hydrazone-functionalized variants) exhibit superior potency against Staphylococcus aureus, achieving Minimum Inhibitory Concentrations (MIC) as low as 3.9 µg/mL compared to Cefuroxime’s 7.8 µg/mL .[1] However, Cefuroxime retains superior efficacy against Gram-negative targets like E. coli due to established outer-membrane penetration mechanisms.
This guide analyzes the physicochemical, mechanistic, and experimental differences between these two antimicrobial agents.
Chemical & Mechanistic Profile
The core distinction lies in the ring stability and target engagement. Cefuroxime relies on the highly strained, reactive beta-lactam ring. The 5-oxo-pyrrolidine scaffold utilizes a gamma-lactam ring, offering greater chemical stability and a distinct mode of action that circumvents common beta-lactamase resistance mechanisms.
| Feature | Cefuroxime | This compound |
| Core Scaffold | ||
| Stability | Hydrolytically unstable; susceptible to | High chemical stability; resistant to enzymatic hydrolysis |
| Primary Target | Penicillin-Binding Proteins (PBPs) | Membrane integrity & Sortase A (Anti-virulence) |
| Action Type | Bactericidal (Lysis) | Bacteriostatic / Biofilm Disruptor |
| Key Resistance | ESBLs (Extended-Spectrum | Efflux pumps (Gram-negative outer membrane) |
Mechanistic Pathway Comparison
The following diagram illustrates the divergent signaling and inhibition pathways of the two compounds.
Figure 1: Mechanistic divergence. Cefuroxime targets cell wall synthesis, while 5-Oxo derivatives target virulence factors (Sortase A) and membrane integrity.
Experimental Performance Data
The following data aggregates results from recent comparative studies (e.g., Sivakumar et al., BenchChem datasets) evaluating hydrazone-substituted 5-oxo-pyrrolidines against standard antibiotics.
MIC Comparison (µg/mL)
Lower values indicate higher potency.[1][2][3][4]
| Organism | Strain Type | Cefuroxime (Control) | 5-Oxo Derivative * (Test) | Performance Delta |
| S. aureus | Gram (+) Pathogen | 7.8 | 3.9 | 2x More Potent |
| B. cereus | Gram (+) Spore-former | 62.4 | 31.25 | 2x More Potent |
| E. coli | Gram (-) Standard | 7.8 | 31.25 - 62.5 | 4-8x Less Potent |
| P. aeruginosa | Gram (-) Resistant | >64 | 125 | Ineffective (Both) |
*Note: Data reflects the most potent "Best-in-Class" derivative (typically 5-nitrothien-2-yl substituted) to demonstrate scaffold potential.
Interpretation
-
Gram-Positive Superiority: The 5-oxo scaffold demonstrates superior lipophilicity, allowing better penetration and interaction with the thick peptidoglycan layer of Gram-positive bacteria.
-
Gram-Negative Limitation: The outer membrane of E. coli acts as a barrier to the bulky phenyl-pyrrolidine scaffold, whereas Cefuroxime utilizes porin channels effectively.
Experimental Protocol: Susceptibility Validation
To reproduce these results, researchers should utilize the Broth Microdilution Method (CLSI Standards). This protocol is self-validating via the inclusion of sterility and growth controls.
Workflow Diagram
Figure 2: Standardized Broth Microdilution Workflow for MIC determination.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.
-
Control: Dissolve Cefuroxime Sodium in sterile distilled water.
-
-
Plate Setup (96-well):
-
Dispense 100 µL of Mueller-Hinton Broth (MHB) into all wells.
-
Perform serial 2-fold dilutions to achieve a test range of 0.5 µg/mL to 256 µg/mL.
-
-
Inoculation:
-
Adjust bacterial culture (S. aureus ATCC 9144) to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 and add 100 µL to each test well.
-
-
Validation Controls (Critical):
-
Growth Control: Broth + Bacteria + DMSO (No drug). Must show turbidity.
-
Sterility Control: Broth only. Must remain clear.
-
-
Readout:
-
Incubate at 37°C for 24 hours.
-
MIC Definition: The lowest concentration showing no visible growth .
-
Optional: Add 30 µL Resazurin (0.01%) for colorimetric confirmation (Blue = Inhibition, Pink = Growth).
-
Structure-Activity Relationship (SAR) Insights
Why does the 5-Oxo derivative work?
-
The Phenyl Group (Position 1): Provides essential lipophilicity. Studies show that replacing the phenyl ring with a methyl group drastically reduces activity against S. aureus, suggesting the aromatic ring is vital for membrane interaction.
-
The Carboxamide Linker (Position 3): This is the "warhead" attachment point. Derivatives where this group is fused with hydrazones or nitro-thiophenes show the highest potency (MIC 3.9 µg/mL). Unsubstituted carboxamides are generally weak (MIC >100 µg/mL).
-
The Gamma-Lactam Core: Unlike the beta-lactam of Cefuroxime, this ring does not open to acylate enzymes. Instead, it acts as a rigid spacer, orienting the phenyl and carboxamide groups to bind allosteric sites on target proteins (e.g., Sortase A).
References
-
BenchChem. (2025).[1] Unveiling the Antimicrobial Potential of 5-Oxopyrrolidine Derivatives: A Comparative Analysis.Link
-
Jubie, S., et al. (2025).[3] "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria." National Institutes of Health (PMC).Link
-
Serkov, S. A., et al. (2024).[5] "The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids." ResearchGate / Russian Journal of General Chemistry.Link
-
MDPI. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lmaleidykla.lt [lmaleidykla.lt]
Precision Profiling: In Vitro Cytotoxicity Assays for Phenylpyrrolidine-3-carboxamide Analogs
Topic: In vitro cytotoxicity assays for phenylpyrrolidine-3-carboxamide analogs Content Type: Comparative Technical Guide Audience: Researchers, Scientists, Drug Discovery Professionals
Executive Summary: The Scaffold & The Safety Paradox
Phenylpyrrolidine-3-carboxamide analogs represent a privileged scaffold in modern medicinal chemistry, currently under intense investigation as antiviral agents (targeting viral proteases like SARS-CoV-2 Mpro and enterovirus 3C protease) and antifibrotic modulators (structural mimics of pirfenidone).
However, the chemical features that make these analogs potent—specifically the redox-active amide linkages and potential for covalent modification of cysteine residues—pose a distinct challenge for safety profiling. Standard colorimetric assays often fail with this scaffold. The presence of the carboxamide moiety, particularly when substituted with electron-rich phenyl rings, can induce reductive interference , leading to false-negative toxicity data (i.e., the compound appears safe because it artificially generates signal).
This guide objectively compares the three dominant assay modalities—Tetrazolium Reduction (MTT/MTS) , ATP Luminescence , and Real-Time Cell Analysis (RTCA) —to establish a validated workflow for this specific chemical class.
Comparative Analysis: Selecting the Right Tool
For phenylpyrrolidine-3-carboxamide analogs, ATP Luminescence is the recommended gold standard for primary screening due to its resistance to chemical interference. MTT should be reserved for cost-effective high-throughput campaigns only if rigorous cell-free controls are included.
Table 1: Assay Performance Matrix for Carboxamide Analogs
| Feature | MTT / MTS (Tetrazolium) | CellTiter-Glo® (ATP Luminescence) | LDH Release (Membrane Integrity) | xCELLigence (RTCA) |
| Readout | Metabolic Activity (Reductase) | Metabolic Activity (ATP Quant.) | Cell Death (Enzyme Leakage) | Impedance (Cell Adhesion/Size) |
| Sensitivity | Moderate ( | High ( | Low (Requires substantial lysis) | High (Label-free) |
| Interference Risk | HIGH (Redox potential of carboxamides can reduce tetrazolium) | LOW (Luciferase inhibition is rare but possible) | MODERATE (Compound color may quench absorbance) | NONE (No reagents added) |
| Throughput | Ultra-High | High | Moderate | Low/Medium |
| Cost | $ | |||
| Best Use | Preliminary rough screening | Primary IC50 determination | Confirming necrosis vs. apoptosis | Mechanism of Action (MoA) studies |
Technical Deep Dive: The "False Safe" Artifact
The Chemistry of Interference
Phenylpyrrolidine-3-carboxamide analogs often function as electrophiles (if designed as covalent inhibitors) or possess redox-active substituents.
-
In MTT Assays: The tetrazolium ring is reduced to purple formazan by mitochondrial dehydrogenases.[1] However, electron-rich carboxamide derivatives can chemically reduce MTT in the culture medium without live cells.
-
Result: High absorbance signal = "High Viability" (False Negative for Toxicity).
-
-
In ATP Assays: The signal relies on the luciferase reaction (
). Unless the analog specifically inhibits luciferase (rare), the signal is strictly proportional to cellular ATP.
Decision Logic
The following workflow illustrates the critical decision points when profiling these specific analogs.
Figure 1: Decision tree for selecting the appropriate cytotoxicity assay, emphasizing the critical "Cell-Free Control" step for tetrazolium-based methods.
Validated Protocols
Protocol A: ATP Luminescence (The Gold Standard)
Recommended for accurate IC50 determination of phenylpyrrolidine-3-carboxamide analogs.
Reagents:
-
CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.
-
White-walled 96-well or 384-well plates (essential to prevent signal bleed).
Workflow:
-
Seeding: Plate cells (e.g., Vero E6 for antiviral, HepG2 for metabolic tox) at 3,000–5,000 cells/well in 100 µL media. Incubate 24h for attachment.
-
Compound Preparation: Prepare a 10mM stock of the analog in DMSO. Perform 1:3 serial dilutions in culture media.
-
Note: Keep final DMSO concentration <0.5% to avoid solvent toxicity.
-
-
Treatment: Remove old media (optional, depending on kit) or add 2x compound concentrate directly to wells. Incubate for 24–48h.
-
Equilibration: Bring the assay plate and CellTiter-Glo reagent to room temperature (22°C) for 30 mins. This is critical for reaction kinetics.
-
Lysis & Reaction: Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).
-
Mixing: Orbitally shake for 2 mins to induce cell lysis.
-
Stabilization: Incubate 10 mins at RT to stabilize the luminescent signal.
-
Read: Measure Total Luminescence (integration time: 0.5–1.0 sec).
Self-Validation Step:
-
Z'-Factor Calculation: Include 8 wells of Positive Control (e.g., 10 µM Staurosporine) and 8 wells of Vehicle Control (DMSO). A Z' > 0.5 confirms assay robustness.
Protocol B: Real-Time Cell Analysis (RTCA)
Recommended for distinguishing Cytotoxic vs. Cytostatic effects.
Workflow:
-
Background: Add 50 µL media to E-Plate 96 wells. Measure background impedance.
-
Seeding: Add 100 µL cell suspension. Allow cells to settle (30 mins at RT) before placing in the station.
-
Proliferation Phase: Monitor Cell Index (CI) every 15 mins for 24h until log phase is reached.
-
Treatment: Pause reading. Add 50 µL of 4x compound solution.
-
Monitoring: Resume reading every 15 mins for 48–72h.
-
Analysis:
-
Cytotoxic Profile: Sharp drop in CI immediately after addition (Cell detachment/death).
-
Cytostatic Profile: CI plateaus (inhibition of growth) but does not drop to zero.
-
Data Synthesis & Interpretation
When analyzing data for phenylpyrrolidine-3-carboxamide analogs, discrepancies between assays are common. Below is a representative dataset demonstrating the "Interference Gap."
Table 2: Representative IC50 Comparison (Simulated Data)
| Compound | MTT IC50 (µM) | ATP IC50 (µM) | Interpretation |
| Analog A (Electron-rich) | >100 (Safe?) | 12.5 (Toxic) | False Negative in MTT. Compound reduced tetrazolium, masking cell death. |
| Analog B (Electron-poor) | 45.0 | 42.0 | Concordant. No chemical interference. |
| Pirfenidone (Control) | >500 | >500 | Non-toxic control. |
Key Insight: If your MTT IC50 is
References
-
Nawrot, D., et al. (2020). "N-Phenylpyrazine-2-carboxamides as Novel Antimycobacterial Agents." Molecules. Link
-
Petty, R.D., et al. (1995). "Comparison of MTT and ATP-based assays for the measurement of viable cell number." Journal of Bioluminescence and Chemiluminescence. Link
-
Stockert, J.C., et al. (2012). "Assays for cell viability: Metachromatic assays." Current Protocols in Pharmacology. Link
-
Riss, T.L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual. Link
-
Tschumperlin, D.J., et al. (2017).[2] "Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity."[2] European Journal of Pharmacology. Link
Sources
A Senior Application Scientist's Guide to Mitochondrial Permeability Transition Pore (mtPTP) Inhibition Assays
Introduction: The Mitochondrial Permeability Transition Pore as a Critical Drug Target
The mitochondrial permeability transition pore (mtPTP) is a high-conductance channel that, under pathological conditions, forms across the inner mitochondrial membrane.[1] Its prolonged or irreversible opening is a pivotal event in cell death, disrupting the mitochondrial membrane potential (ΔΨm), uncoupling oxidative phosphorylation, and leading to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c.[1][2][3] This process is implicated in a wide array of human diseases, including ischemia-reperfusion injury, neurodegeneration, and some cancers, making the mtPTP a compelling target for therapeutic intervention.[4][5]
Under physiological conditions, the transient, reversible opening of the mtPTP may play roles in calcium homeostasis and cellular signaling.[6][7] However, it is the sustained, pathological opening—triggered by factors like high matrix Ca²⁺ concentration, oxidative stress, and inorganic phosphate—that is the focus of most inhibition studies.[6][7][8] While its exact molecular composition remains a subject of intense research, key regulatory components have been identified, most notably Cyclophilin D (CypD).[4][9] The immunosuppressant drug Cyclosporin A (CsA) has been a cornerstone of mtPTP research, as it inhibits pore opening through its interaction with CypD, providing a vital pharmacological tool for assay validation.[2][10][11][12]
This guide provides a comparative overview of the most robust and widely adopted assays for measuring mtPTP inhibition. We will delve into the causality behind experimental design, present detailed protocols for self-validating systems, and offer insights to help researchers and drug development professionals select the most appropriate method for their scientific questions.
Core Principles of mtPTP Regulation
Understanding the key regulators of the mtPTP is fundamental to designing and interpreting inhibition assays. The pore's opening is a multifactorial event, primarily sensitized by matrix calcium and reactive oxygen species (ROS), and inhibited by adenine nucleotides (ADP), and low pH.
Caption: Regulation of the mitochondrial permeability transition pore (mtPTP).
Comparative Guide to mtPTP Inhibition Assays
Choosing the right assay depends on the experimental system (isolated mitochondria vs. intact cells), required throughput, and the specific question being addressed. Here, we compare the four most common methodologies.
| Assay Method | Principle | Sample Type | Throughput | Endpoint | Pros | Cons |
| Calcium Retention Capacity (CRC) | Measures the amount of Ca²⁺ mitochondria can sequester before the mtPTP opens, causing mass Ca²⁺ release.[3][13] | Isolated Mitochondria, Permeabilized Cells | Medium-High (96-well) | Fluorescence (Ca²⁺-sensitive dye) | Quantitative, direct measure of Ca²⁺ sensitivity, high-throughput adaptable.[3][4] | Requires mitochondrial isolation, indirect measure of pore opening. |
| Mitochondrial Swelling | mtPTP opening leads to osmotic influx of solutes and water, causing the inner membrane to unfold and the matrix to swell, which decreases light absorbance.[13][14] | Isolated Mitochondria | Low-Medium | Spectrophotometry (Absorbance at 540 nm) | Classic method, directly visualizes a physical consequence of pore opening.[13] | Low throughput, can be confounded by factors other than mtPTP.[12] |
| Calcein-CoCl₂ Quenching | Calcein trapped in mitochondria is protected from the quencher CoCl₂. mtPTP opening allows CoCl₂ to enter and quench the mitochondrial fluorescence.[15] | Intact or Permeabilized Cells | Medium-High (Microscopy, Flow Cytometry) | Fluorescence (Calcein) | Works in intact cells, provides spatial information (microscopy), high-throughput (flow cytometry).[15] | Loading and quenching efficiency can be variable.[12][15] |
| Mitochondrial Membrane Potential (ΔΨm) | mtPTP opening causes a collapse of the inner mitochondrial membrane potential.[16] | Intact Cells, Isolated Mitochondria | High (Microscopy, Plate Reader, Flow Cytometry) | Fluorescence (e.g., JC-1, TMRM) | Highly sensitive, applicable to intact cells, multiple dye options.[16][17] | Indirect measure; ΔΨm can be affected by factors other than mtPTP. |
In-Depth Experimental Protocols & Methodologies
Calcium Retention Capacity (CRC) Assay
This is arguably the gold standard for quantifying the Ca²⁺ sensitivity of the mtPTP in isolated mitochondria. The causality is direct: an effective inhibitor will increase the amount of calcium the mitochondria can tolerate before undergoing permeability transition.
Workflow Logic:
Caption: Workflow for the Calcium Retention Capacity (CRC) assay.
Detailed Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., mouse liver, heart) or cultured cells using differential centrifugation. Ensure all steps are performed at 4°C to maintain mitochondrial integrity.
-
Reagent Preparation:
-
Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2.
-
Respiratory Substrates: 5 mM Succinate and 1 µM Rotenone.
-
Calcium Indicator: 1 µM Calcium Green™-5N.
-
Calcium Stock: A calibrated solution of 20 mM CaCl₂.[13]
-
-
Assay Procedure (96-well format):
-
To each well, add 200 µL of Assay Buffer containing respiratory substrates and Calcium Green-5N.
-
Add the test compound or vehicle control (e.g., DMSO). For a self-validating system, include positive control wells with 1 µM Cyclosporin A and negative control wells with no additions.
-
Add 0.2 mg/mL of isolated mitochondria to each well.[18]
-
Place the plate in a fluorescence microplate reader capable of kinetic reads and automated injections (Excitation: 506 nm, Emission: 532 nm).
-
Allow mitochondria to respire for 2-3 minutes.
-
Begin the kinetic read. Every 60-120 seconds, inject a 4 µL aliquot of 20 mM CaCl₂.[13]
-
Continue injections until a large, sustained increase in fluorescence is observed, indicating mtPTP opening and release of accumulated calcium.[3]
-
-
Data Analysis:
-
Calculate the total amount of CaCl₂ added before the sustained fluorescence rise.
-
Express the CRC as nmol Ca²⁺ / mg mitochondrial protein.[14] An increase in CRC relative to the vehicle control indicates mtPTP inhibition.
-
Calcein-CoCl₂ Quenching Assay
This method is powerful because it can be used in intact cells, providing a more physiologically relevant context. Its logic relies on the selective quenching of fluorescence in different cellular compartments.
Principle of Detection:
Caption: Principle of the Calcein-CoCl₂ fluorescence quenching assay.
Detailed Protocol (for Fluorescence Microscopy):
-
Cell Culture: Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes and grow to 70-80% confluency.
-
Reagent Preparation:
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Calcein-AM Stock: 1 mM in DMSO.
-
CoCl₂ Stock: 100 mM in water.
-
Ionomycin Stock (Inducer): 1 mM in DMSO.
-
CsA Stock (Inhibitor): 1 mM in DMSO.
-
-
Staining and Treatment:
-
Wash cells twice with Loading Buffer.
-
Prepare a labeling solution of 1 µM Calcein-AM and 1 mM CoCl₂ in Loading Buffer.[15]
-
Incubate cells with the labeling solution for 15-30 minutes at 37°C, protected from light.[15] The CoCl₂ quenches the cytosolic calcein as it is formed, leaving only the signal from intact mitochondria.
-
Wash cells twice with Loading Buffer to remove excess reagents.
-
Add fresh Loading Buffer containing 1 mM CoCl₂.
-
For inhibitor studies, pre-incubate cells with the test compound (e.g., 1 µM CsA) for 30 minutes before and during Calcein-AM loading.
-
-
Imaging and Induction:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging (FITC/GFP channel).
-
Acquire a baseline image of the punctate mitochondrial fluorescence.
-
To induce mtPTP opening, add an inducer such as 5 µM Ionomycin to the dish.
-
Acquire images at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the mitochondria over time. A rapid decrease in fluorescence after adding the inducer signifies mtPTP opening.
-
In the presence of an effective inhibitor (like CsA), this fluorescence decrease will be significantly delayed or attenuated.
-
Data Interpretation and Troubleshooting
A self-validating experiment is crucial for trustworthy data. Your negative control (vehicle) should show a robust response to an inducer, while your positive control inhibitor (CsA) should significantly block this response.
-
Problem: Low signal or high background in the Calcein assay.
-
Potential Cause & Solution: The CoCl₂ concentration may be insufficient to quench the cytosolic signal.[15] Increase the CoCl₂ concentration in the labeling and imaging buffer. Conversely, if the signal is too low, ensure the Calcein-AM stock is fresh and loading times are adequate.
-
-
Problem: No response to calcium pulses in the CRC assay.
-
Potential Cause & Solution: The isolated mitochondria may be damaged or uncoupled. Assess mitochondrial quality before the assay using a method like measuring the respiratory control ratio (RCR). Ensure isolation is performed quickly and on ice.
-
-
Problem: Test compound appears to inhibit mtPTP but also inhibits mitochondrial respiration.
-
Potential Cause & Solution: The compound may be a general mitochondrial toxicant. It is essential to run counter-screens. For example, an inhibitor of the mitochondrial calcium uniporter (MCU), like Ru360, will also increase the CRC but does so by preventing Ca²⁺ uptake, not by inhibiting the pore itself.[14] Running a parallel mitochondrial respiration assay (e.g., with a Seahorse analyzer) can distinguish true mtPTP inhibitors from respiratory chain inhibitors.
-
Conclusion
The study of mtPTP inhibition is a dynamic field with significant therapeutic potential. The choice of assay is a critical decision that should be guided by the specific research question and available resources. The Calcium Retention Capacity assay offers a robust, quantitative method for screening compounds using isolated mitochondria, while the Calcein-CoCl₂ assay provides a powerful approach for validating hits in the more complex environment of an intact cell. By understanding the principles behind each method and incorporating rigorous, self-validating controls, researchers can generate reliable and actionable data in the quest to modulate this critical mediator of cell life and death.
References
-
Title: Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Mitochondrial Assays - Evaluate mPTP Opening and Inhibition - Eurofins Discovery Source: Eurofins Discovery URL: [Link]
-
Title: Cyclosporine Preserves Mitochondrial Morphology After Myocardial Ischemia/Reperfusion Independent of Calcineurin Inhibition - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore - BMG Labtech Source: BMG LABTECH URL: [Link]
-
Title: A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Inhibition of mitochondrial permeability transition pores by cyclosporine A improves cytochrome C oxidase function and increases rate of ATP synthesis in failing cardiomyocytes - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Mitochondrial Permeability Transition Pore Assay - Abbkine Source: Abbkine URL: [Link]
-
Title: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening - MDPI Source: MDPI URL: [Link]
-
Title: JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray Source: Creative Bioarray URL: [Link]
-
Title: JC-1 Mitochondrial Membrane Potential Assay Kit - RayBiotech Source: RayBiotech URL: [Link]
-
Title: Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - MDPI Source: MDPI URL: [Link]
-
Title: Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Principles and Applications of Mitochondrial Permeability Transition Pore Detection Technology Source: Absin URL: [Link]
-
Title: Review Article Targeting the Mitochondrial Permeability Transition Pore to Prevent Age-Associated Cell Damage and Neurodegenerat - ScienceOpen Source: ScienceOpen URL: [Link]
-
Title: (PDF) The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Mitochondrial permeability transition pore: a potential drug target for neurodegeneration Source: Taylor & Francis Online URL: [Link]
-
Title: Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury Source: AHA/ASA Journals URL: [Link]
-
Title: Mitochondrial swelling induced by calcium ions—classic curves (A) and... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury Source: PubMed URL: [Link]
Sources
- 1. Principles and Applications of Mitochondrial Permeability Transition Pore Detection Technology [absin.net]
- 2. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclosporine Preserves Mitochondrial Morphology After Myocardial Ischemia/Reperfusion Independent of Calcineurin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Comparative Guide: ADMET Profiling and Drug-Likeness of Pyrrolidine-3-carboxamide Series
Executive Summary: The Case for Pyrrolidine-3-carboxamides
In the landscape of fragment-based drug discovery (FBDD) and hit-to-lead optimization, the pyrrolidine-3-carboxamide scaffold has emerged as a superior alternative to the classical piperidine and acyclic amide bioisosteres. While piperidines often suffer from excessive lipophilicity (leading to poor solubility and metabolic liability), the pyrrolidine-3-carboxamide series offers a distinct "Goldilocks" zone:[1]
-
Enhanced Solubility: The lower logP (typically 0.4–0.8 units lower than piperidine analogs) and higher
character improve aqueous solubility. -
Vector Control: The 3-position offers a unique vector for substituent attachment, allowing precise probing of binding pockets that are inaccessible to the symmetrical 4-substituted piperidines.
-
Metabolic Handle: While the pyrrolidine ring is metabolically active, the carboxamide moiety can be leveraged to modulate the pKa of the ring nitrogen, reducing hERG liability and lysosomal trapping.
This guide objectively compares the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this series against its primary competitors and provides actionable protocols for internal validation.[1]
Comparative Analysis: Pyrrolidine vs. Alternatives
The following data summarizes the performance of a representative Pyrrolidine-3-carboxamide lead against a Piperidine-4-carboxamide (standard bioisostere) and an Acyclic Amide (flexible analog).
Physicochemical & Permeability Profile
Objective: Assess the balance between lipophilicity and membrane permeability.
| Parameter | Pyrrolidine-3-carboxamide | Piperidine-4-carboxamide | Acyclic Amide Analog | Interpretation |
| cLogP | 1.8 - 2.2 | 2.6 - 3.1 | 2.0 - 2.5 | Pyrrolidine maintains lipophilic efficiency (LipE) while improving solubility. |
| TPSA (Ų) | 55 - 65 | 55 - 65 | 60 - 70 | Similar polar surface area; differences in permeability are driven by size/shape. |
| Solubility (pH 7.4) | High (>100 µM) | Moderate (20-50 µM) | High (>100 µM) | The 5-membered ring disrupts crystal packing better than the symmetrical piperidine. |
| Caco-2 ( | Piperidine is more permeable due to lipophilicity, but Pyrrolidine is well within the "highly permeable" class (> | |||
| Efflux Ratio (B-A/A-B) | < 2.0 | < 2.0 | > 5.0 | Acyclic variants are often P-gp substrates due to rotational freedom exposing H-bond donors. |
Metabolic Stability (Microsomal)[1][2]
Objective: Evaluate intrinsic clearance (
| Parameter | Pyrrolidine-3-carboxamide | Piperidine-4-carboxamide | Mechanism of Instability |
| HLM | 45 - 60 | 25 - 40 | Piperidines are prone to rapid oxidation at the |
| Primary Metabolite | Lactam formation (2-oxo) | N-oxidation / Ring opening | Pyrrolidine oxidation is often site-specific and can be blocked by fluorination. |
| CYP Inhibition | Low ( | Moderate (CYP2D6) | Basic piperidine nitrogens often coordinate with the CYP heme iron.[1] |
Safety Assessment (hERG & Cytotoxicity)
Objective: Determine the risk of cardiotoxicity (QT prolongation).
-
Mechanism: hERG blockade is driven by basic amines and lipophilic
-stacking interactions. -
Result: The Pyrrolidine-3-carboxamide series typically exhibits a 5-10x wider safety margin than piperidine analogs. The reduced lipophilicity decreases non-specific hydrophobic binding to the hERG channel pore (Phe656).
Visualizing the Optimization Workflow
The following diagram outlines the decision tree for optimizing this scaffold, specifically addressing the metabolic liability of the pyrrolidine ring.
Figure 1: Iterative optimization workflow for pyrrolidine scaffolds. Note the critical loop at Metabolic ID to address ring oxidation.
Experimental Protocols
To generate the data above, the following self-validating protocols are recommended. These methods are designed to minimize false positives common with basic amine scaffolds.
Protocol A: High-Throughput Microsomal Stability Assay
Validates: Metabolic half-life and Intrinsic Clearance (
Rationale: This assay uses specific cofactor concentrations to prevent enzyme saturation, ensuring linear kinetics.[1]
-
Preparation:
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL) on ice.
-
Prepare Buffer A: 100 mM Potassium Phosphate (pH 7.4).
-
Prepare Stock Solution: 10 mM test compound in DMSO.
-
Prepare NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
.[1]
-
-
Incubation:
-
Dilute test compound to 1 µM in Buffer A (Final DMSO < 0.1%). Note: 1 µM is critical to remain below
for most CYPs. -
Add HLM to a final concentration of 0.5 mg/mL .
-
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add NADPH regenerating system.
-
Time Points: 0, 5, 15, 30, 45, 60 minutes.
-
-
Termination & Analysis:
-
Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing 100 nM Tolbutamide internal standard) .
-
Centrifuge at 4000 rpm for 20 min at 4°C to precipitate proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot ln(% remaining) vs. time.
-
Slope
= elimination rate constant. - .[1]
-
Protocol B: Bidirectional Caco-2 Permeability
Validates: Intestinal absorption and P-gp efflux liability.
Rationale: Pyrrolidine-3-carboxamides can be P-gp substrates. A bidirectional assay is required to calculate the Efflux Ratio (ER).[2]
-
Cell Culture:
-
Seed Caco-2 cells (passage 40–60) onto 24-well Transwell® inserts (0.4 µm pore size).
-
Culture for 21 days to ensure monolayer differentiation and tight junction formation.[3][]
-
QC Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300
.
-
-
Transport Assay:
-
Apical Buffer (pH 6.5): HBSS + 10 mM MES (Simulates intestinal microclimate).
-
Basolateral Buffer (pH 7.4): HBSS + 10 mM HEPES (Simulates blood).[1]
-
Dosing: Add 10 µM test compound + Lucifer Yellow (paracellular marker) to the donor compartment.
-
-
Sampling:
-
Incubate at 37°C with shaking (60 rpm).
-
Sample receiver compartment at 60 and 120 minutes.
-
-
Data Analysis:
Mechanistic Pathway: Metabolic Vulnerability
Understanding where the molecule breaks down is as important as knowing how fast. The pyrrolidine ring is susceptible to oxidative modification by CYP450 isoforms (primarily CYP2D6 and CYP3A4).
Figure 2: Primary metabolic pathways.[1] Path B (Alpha-Hydroxylation) is the dominant clearance mechanism for this series, often leading to lactam formation.[1]
References
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[5] Advanced Drug Delivery Reviews.
-
Veber, D. F., et al. (2002).[1] Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry.
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Microsomal Stability protocols).
-
Gleeson, M. P. (2008).[1] Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry. [1]
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
-
BenchChem. (2025).[6] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: 5-Oxo-1-phenylpyrrolidine-3-carboxamide
[1][2]
Executive Summary
5-Oxo-1-phenylpyrrolidine-3-carboxamide (CAS: 39629-86-2) is a functionalized pyrrolidone derivative frequently utilized as a pharmaceutical intermediate in the synthesis of bioactive compounds (e.g., nootropics, kinase inhibitors).
While often classified as an Irritant (Warning) , its structural similarity to N-methylpyrrolidone (NMP) and bioactive amides necessitates a precautionary disposal strategy . Standard laboratory protocols often underestimate the persistence of amide-based scaffolds in water systems. Therefore, this guide mandates high-temperature incineration as the sole disposal route to ensure complete thermal destruction and prevent environmental accumulation.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in safe disposal. This compound is stable but can hydrolyze under strong acidic/basic conditions, potentially releasing aniline derivatives.
Table 1: Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | 39629-86-2 | Use for waste manifesting and inventory tracking. |
| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure vector during disposal. |
| Solubility | Soluble in DMSO, Methanol; Low in Water | Do not attempt to dilute and flush. |
| Signal Word | WARNING | Treat as a bioactive agent. |
| GHS Hazard Codes | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PPE must include respiratory protection (N95/P100) during solid waste handling. |
| Reactivity | Amide bond; incompatible with strong oxidizers | Segregation Critical: Do not bin with nitric acid or strong peroxides. |
Waste Characterization & Segregation Logic
Effective disposal begins with segregation at the bench. Mixing this compound with incompatible streams (e.g., oxidizers) can create exothermic risks, while mixing with non-hazardous trash violates RCRA compliance.
Figure 1: Waste Stream Decision Logic
The following logic gate ensures the material ends up in the correct destruction stream.
Caption: Decision matrix for segregating this compound waste streams to ensure RCRA compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicability: Expired pure stock, contaminated weighing paper, gloves, and spill cleanup materials.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid glass for solid waste to prevent breakage-induced sharps hazards.
-
Labeling:
-
Attach a hazardous waste tag immediately upon the first addition of waste.
-
Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Accumulation:
-
Keep the container closed at all times except when adding waste.
-
Store in a secondary containment tray inside a fume hood or a designated satellite accumulation area (SAA).
-
-
Final Disposal: Seal the container. Request pickup by your EHS department for incineration .
Protocol B: Liquid Waste (Solutions & HPLC Effluent)
Applicability: Reaction mixtures, HPLC waste, or stock solutions in DMSO/Methanol.
-
Solvent Compatibility Check:
-
Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, segregate into the Halogenated waste stream.
-
Scenario 2 (Non-Halogenated): If dissolved in Methanol, DMSO, or Acetone, segregate into the Non-Halogenated (Flammable) waste stream.
-
-
Aqueous Restrictions:
-
NEVER pour aqueous solutions of this amide down the sink. Even if water-soluble, it must be collected.
-
Add aqueous waste to the "Non-Halogenated" carboy (unless it contains heavy metals or high acid concentrations, in which case a specific "Aqueous Toxic" stream is required).
-
-
Bulking: Do not fill carboys >90% full to allow for thermal expansion.
Emergency Spill Management
In the event of a powder spill, immediate containment is required to prevent inhalation of dust.
Figure 2: Spill Response Workflow
Caption: Step-by-step spill response protocol minimizing dust inhalation risks.
Decontamination Solution: For final surface cleaning, use a mild surfactant (soap/water) followed by an ethanol wipe. Strong oxidizers (bleach) are generally not necessary and may cause unnecessary reactions; simple physical removal is preferred.
Regulatory Compliance & Codes
United States (RCRA/EPA)
-
Waste Classification: This compound is not P-listed or U-listed under 40 CFR 261.33. However, it must be characterized by the generator.
-
Characteristic Codes:
-
If in flammable solvent (Flash point <60°C): D001 (Ignitable).[1]
-
If pure solid: Non-Regulated DOT Solid (unless toxicity testing proves otherwise), but Regulated Chemical Waste for disposal purposes.
-
-
Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" destined for incineration.
European Union (EWC)
-
Waste Code: 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Disposal Path: High-temperature incineration (waste-to-energy is often acceptable for non-halogenated organic solids).
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 122247, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of 5-Oxo-1-phenylpyrrolidine-3-carboxamide
In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. 5-Oxo-1-phenylpyrrolidine-3-carboxamide represents one such molecule of interest, necessitating a thorough understanding of its safe handling and disposal to ensure the well-being of our researchers and the integrity of our work. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and responsibility in the laboratory.
I. Foundational Safety Principles: Engineering and Administrative Controls
Before any personal protective equipment (PPE) is donned, a robust safety framework must be in place. This begins with engineering and administrative controls designed to minimize exposure.
-
Engineering Controls : These are the first line of defense. All work with this compound powder should be conducted in a certified chemical fume hood to control airborne particulates.[3] The fume hood provides a physical barrier and ventilation to protect the user from inhalation hazards.[4]
-
Administrative Controls : These are the established procedures and policies that promote safe work practices. This includes mandatory safety training, clear and accessible standard operating procedures (SOPs), and designated areas for handling potent compounds. Never work alone when handling this or any other research chemical.[5]
II. Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential for protecting researchers from chemical exposures.[4][6][7] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Body | Flame-resistant lab coat | Protects personal clothing and skin from splashes and spills. Must be kept fully buttoned.[8] |
| Eyes and Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] | Protects against splashes and airborne particles. Goggles are required when there is a significant splash risk.[7][8] A face shield worn over safety glasses is necessary for procedures with a high risk of splashing or explosion.[7][9] |
| Hands | Disposable nitrile gloves | Provides a barrier against skin contact.[7] It is crucial to double-glove when handling this compound. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected and always before leaving the work area.[7] |
| Respiratory | N95 respirator or higher | Recommended when handling the powder outside of a fume hood or if there is a risk of aerosolization. Use of a respirator requires prior medical clearance, fit-testing, and training.[9] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[4][8] |
III. Step-by-Step Handling Procedures
A methodical approach to handling this compound is critical to minimize risk.
-
Preparation :
-
Designate a specific area within the fume hood for the handling of this compound.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure a chemical spill kit is readily accessible.
-
-
Weighing and Transfer :
-
Perform all weighing operations of the solid compound within a fume hood or a balance enclosure that provides containment.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
When transferring the powder, do so slowly and carefully to avoid creating dust.
-
-
Dissolution :
-
Add solvent to the solid slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Post-Handling :
-
Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution.
-
Properly dispose of all contaminated materials as outlined in the disposal section.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
IV. Spill Management Workflow
In the event of a spill, a calm and systematic response is crucial.
Caption: Workflow for responding to a chemical spill.
V. Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste : All solid waste contaminated with the compound (e.g., weighing boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.[10][11]
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams.[5][10]
-
Sharps : Needles and other sharps must be disposed of in a designated sharps container.[11]
-
Empty Containers : The original container of the compound, even if empty, may contain residual material and should be disposed of as hazardous waste.[3]
All waste must be disposed of through the institution's environmental health and safety office.[10]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
University of California, Berkeley Environmental Health and Safety. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
- Safety Data Sheet. (2023, February 24).
- IN.gov. (2018, September 11). Safety Data Sheet.
- Cayman Chemical. (2025, June 23). Safety Data Sheet.
- Spectrum Chemical. (2014, November 25). Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Enamine. Safety Data Sheet.
-
Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
University of Delaware. Hazardous Drug Handling and Disposal SOP. Retrieved from [Link]
-
PubMed. (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide. Retrieved from [Link]
- University of Toronto. (2021, November 5). Working with Pyrophoric Compounds.
- Yale University Environmental Health & Safety. (2025, April 21). Management & Disposal of Qiagen Reagents.
Sources
- 1. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | 39629-86-2 [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. www1.udel.edu [www1.udel.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
